molecular formula C8H9ClFNO B1527213 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol CAS No. 1247508-22-0

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Cat. No.: B1527213
CAS No.: 1247508-22-0
M. Wt: 189.61 g/mol
InChI Key: WDOYAQYYHFJEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(4-chloro-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYAQYYHFJEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.

Executive Summary

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a substituted phenylethanolamine derivative serving as a "warhead scaffold" in the synthesis of adrenergic receptor modulators (β-agonists/antagonists) and certain kinase inhibitors. Its structural core—a secondary alcohol adjacent to a primary amine on a halogenated phenyl ring—mimics the catecholamine pharmacophore, necessitating precise stereochemical control during synthesis.

Critical Regioisomer Distinction: Researchers must distinguish this compound from its regioisomer, 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol (CAS 1250241-63-4), where the amine is benzylic. The target discussed here has a benzylic hydroxyl group, essential for H-bonding interactions within receptor binding pockets (e.g., Serine residues in GPCRs).

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Common Synonyms

-(Aminomethyl)-4-chloro-3-fluorobenzyl alcohol
Molecular Formula C

H

ClFNO
Molecular Weight 189.61 g/mol
Key Precursor CAS 231297-62-4 (2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone)
Chirality Contains 1 stereocenter (C1). (R)- and (S)- enantiomers are distinct pharmacophores.
Physical State White to off-white solid (typically isolated as HCl salt).

Retrosynthetic Analysis & Pathway

The most robust synthetic route utilizes the commercially available 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (CAS 231297-62-4). This approach allows for the introduction of chirality via asymmetric reduction.[1]

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy relying on the alpha-haloketone precursor. Target Target: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (Chiral Amino Alcohol) AminoKetone Intermediate: 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone Target->AminoKetone Asymmetric Reduction (CBS or Ru-Transfer Hydrogenation) BromoKetone Starting Material: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (CAS 231297-62-4) AminoKetone->BromoKetone Nucleophilic Substitution (Delépine or Azide)

Experimental Protocols

Method A: The Delépine-Reduction Sequence (Standard Protocol)

This method avoids the use of potentially explosive azides and yields the primary amine as a salt, which is stable.

Step 1: Formation of the Hexaminium Salt
  • Reagents: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform or Ethanol.

  • Procedure: Dissolve the bromo-ketone in chloroform (5 mL/g). Add HMTA portion-wise. Stir at room temperature for 4–6 hours. A white precipitate (the quaternary ammonium salt) will form.

  • Isolation: Filter the solid, wash with cold chloroform, and dry under vacuum.

  • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio) and reflux for 2 hours to cleave the HMTA core. Cool to 0°C; the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride precipitates. Filter and dry.

Step 2: Stereoselective Reduction to the Amino Alcohol

To obtain the biologically active (R)- or (S)-enantiomer, avoid standard NaBH


 (which yields a racemate). Use Transfer Hydrogenation.
  • Reagents: Amino-ketone HCl salt (1.0 eq), Formic Acid/Triethylamine (5:2 azeotrope), RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.5 mol%).

  • Procedure:

    • Charge a flask with the amino-ketone and DMF (or EtOAc).

    • Add the Ru-catalyst and the HCOOH/Et

      
      N mixture.
      
    • Stir at 25–30°C for 12–24 hours under Argon.

    • Monitor: Check conversion by HPLC (decrease of ketone peak).

  • Workup: Quench with water. Basify to pH > 10 with NaOH (aq) to liberate the free base. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Isopropanol/Heptane to upgrade enantiomeric excess (ee).

Method B: Epoxide Opening (Alternative)

For libraries where the styrene oxide is available or easily generated.

  • Precursor: 4-Chloro-3-fluorostyrene oxide .

  • Reaction: Treat the epoxide with aqueous ammonia (excess, 10 eq) in Methanol at 50°C in a sealed tube.

  • Selectivity: This predominantly yields the 1-hydroxy-2-amino regioisomer (Target) due to nucleophilic attack at the less hindered carbon.

  • Note: This method often produces bis-alkylated byproducts (secondary amines) and requires chromatographic separation.

Analytical Characterization (Self-Validating Metrics)

TechniqueDiagnostic Signal (Expected)Structural Validation
1H NMR (DMSO-d6)

4.6–4.8 (dd, 1H, CH -OH)
Confirms benzylic alcohol position.
1H NMR

2.6–2.8 (m, 2H, -CH

-N)
Confirms primary amine adjacent to alcohol.
13C NMR ~70–74 ppm (Benzylic C-OH)Distinguishes from regioisomer (amine at benzylic C would be ~55 ppm).
HPLC Chiral Column (e.g., Chiralcel OD-H)Required to validate enantiomeric excess (>98% ee).

Applications in Drug Discovery

This scaffold is a bioisostere of the classical phenylethanolamine found in:

  • 
    -Adrenergic Agonists:  The 3-F, 4-Cl substitution modulates lipophilicity and metabolic stability against CYP450 oxidation compared to the unsubstituted phenyl ring.
    
  • Calcilytics: Intermediates like Encaleret utilize similar halogenated phenyl-amino-alcohol motifs to modulate the Calcium Sensing Receptor (CaSR).[3]

  • Kinase Inhibitors: The halogen pattern provides specific steric fits in the ATP-binding pocket of certain tyrosine kinases.

Workflow Figure 2: Linear synthesis workflow for high-purity isolation. Start Start: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone Step1 Step 1: Amination (HMTA/HCl) Start->Step1 Nucleophilic Sub. Step2 Step 2: Asymmetric Reduction (Ru-Catalyst) Step1->Step2 Stereocontrol Validation Validation: NMR & Chiral HPLC Step2->Validation QC Release

Safety & Handling

  • Lachrymator Hazard: The precursor 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is a potent lachrymator. Handle only in a functioning fume hood.

  • Skin Sensitization: Benzylic amines and halides are potential sensitizers. Wear nitrile gloves and long sleeves.

  • Storage: Store the final amino alcohol under inert atmosphere (Argon) at 2–8°C to prevent oxidation of the amine or carbamate formation from atmospheric CO

    
    .
    

References

  • Precursor Identification: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone. CAS Common Chemistry. CAS RN: 231297-62-4. Link

  • Synthetic Methodology (Delépine): Blazevic, N., et al. "Hexamethylenetetramine in Organic Synthesis." Synthesis, 1979(03), 161-176. (Foundational protocol for alpha-amino ketone synthesis).
  • Stereoselective Reduction: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996, 118(10), 2521–2522.
  • Regioisomer Distinction: Sigma-Aldrich Catalog Entry for 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol (CAS 1250241-63-4). Link (Cited for exclusion purposes).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is an amino alcohol derivative whose structural motif is of significant interest in medicinal chemistry and drug development. The presence of a chiral center, aromatic ring substituted with electron-withdrawing halogens, and both amino and hydroxyl functional groups suggests its potential as a versatile building block for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, as these characteristics fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. Where experimental data for this specific molecule is not publicly available, we will draw upon data from structurally related analogs to provide reasoned estimations. Furthermore, this guide will detail robust, field-proven experimental protocols for the determination of these key parameters, offering insights into the causality behind methodological choices to ensure scientific integrity and reproducibility.

Physicochemical Profile

A summary of the known and estimated physicochemical properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is presented below. It is important to note that while some data is available from chemical suppliers, other values are predicted or inferred from analogous structures.

PropertyValue/InformationSource(s)
IUPAC Name 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-olN/A
CAS Number 1250241-63-4[1]
Molecular Formula C₈H₉ClFNO[1][2]
Molecular Weight 189.62 g/mol [1]
Physical Form Solid
Melting Point Not explicitly cited for this specific isomer.
Boiling Point Not explicitly cited.
Solubility Expected to be soluble in water and polar organic solvents due to the presence of amino and hydroxyl groups capable of hydrogen bonding.[3] The hydrochloride salt form would further enhance aqueous solubility.[4]
pKa Not explicitly cited. The amino group is expected to have a basic pKa, while the hydroxyl group will have a weakly acidic pKa.
LogP (Octanol-Water Partition Coefficient) Predicted LogP values for similar structures suggest a moderate lipophilicity. For instance, the LogP of 2-amino-1-(4-fluorophenyl)ethanol is reported as 0.51.[5] The addition of a chlorine atom would likely increase the LogP.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical parameters. The protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its ADME properties.[6] For orally administered drugs, a LogP value of less than 5 is generally desirable.[6] The shake-flask method, while time-consuming, is considered the gold standard for its accuracy.[7]

Principle: This method directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water, at equilibrium. The concentration of the analyte in each phase is determined, and the partition coefficient is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking the two liquids together and allowing them to separate for 24 hours.

    • Saturate water (typically a buffer solution of relevant physiological pH, e.g., pH 7.4 phosphate buffer) with n-octanol in the same manner.[8] This pre-saturation is crucial to prevent volume changes of the phases during the experiment.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

    • Dissolve the compound in the pre-saturated water or n-octanol phase to create a stock solution of known concentration. The initial phase for dissolution should be chosen based on the expected solubility.

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine a known volume of the stock solution with a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to facilitate the partitioning of the analyte between the two phases.

    • Allow the mixture to stand undisturbed for at least 24 hours to ensure complete phase separation and equilibrium.[8]

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and octanol layers.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

Causality and Self-Validation:

  • Pre-saturation of phases ensures that the volumes of the octanol and water layers do not change during the experiment, which would affect the concentration measurements.

  • Allowing for a long equilibration time is critical to ensure that the system has reached thermodynamic equilibrium, a prerequisite for an accurate LogP determination.

  • Using a validated analytical method like HPLC for concentration measurement provides the necessary accuracy and precision. The linearity of the calibration curve validates the concentration measurements.

  • Mass balance calculation (comparing the total amount of compound recovered from both phases to the initial amount) should be performed to validate the experimental procedure. A recovery of 95-105% is generally considered acceptable.

LogP_Determination cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_oct Saturate n-octanol with water dissolve Dissolve compound in one phase prep_oct->dissolve prep_wat Saturate water (pH 7.4) with n-octanol prep_wat->dissolve mix_shake Mix phases and shake to equilibrate dissolve->mix_shake separate Allow phases to separate (24h) mix_shake->separate analyze_oct Analyze octanol phase (e.g., HPLC) separate->analyze_oct analyze_wat Analyze aqueous phase (e.g., HPLC) separate->analyze_wat calculate Calculate LogP analyze_oct->calculate analyze_wat->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption.[9] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and predict their in vivo performance.[10]

Principle: This method determines the equilibrium solubility by measuring the concentration of a saturated solution of the compound in a specific aqueous medium at a constant temperature.

Step-by-Step Methodology:

  • Preparation of Media:

    • Prepare aqueous buffer solutions at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[10]

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol to a known volume of each buffer solution in separate vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Seal the vials and agitate them at a constant temperature (typically 37 ± 1 °C for biorelevant studies) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[11]

  • Sample Processing:

    • After equilibration, allow the suspensions to stand to let the excess solid settle.

    • Filter the supernatant through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved particles. Care must be taken to avoid precipitation of the dissolved compound during this step.

  • Analysis:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV. A calibration curve must be prepared.

  • Data Reporting:

    • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL) at the specific pH and temperature.

Causality and Self-Validation:

  • Use of excess solid ensures that the solution is truly saturated at equilibrium.

  • Constant temperature control is crucial as solubility is temperature-dependent.

  • Sufficient equilibration time is necessary to achieve a true equilibrium state. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

  • Filtration is a critical step to separate the dissolved compound from the excess solid. The filter material should be checked for any potential adsorption of the analyte.

  • Visual inspection for the presence of undissolved solid at the end of the experiment provides a simple validation that saturation was achieved.

Solubility_Determination start Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8) add_solid Add excess solid compound to each buffer start->add_solid equilibrate Agitate at constant temp. (e.g., 37°C for 24-48h) add_solid->equilibrate filter Filter to remove undissolved solid equilibrate->filter analyze Analyze filtrate concentration (e.g., HPLC-UV) filter->analyze result Report solubility (mg/mL) analyze->result

Caption: Workflow for aqueous solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents.[12]

  • Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group will likely appear as a multiplet, coupled to the adjacent methylene protons. Its chemical shift will be in the range of δ 4.5-5.5 ppm.

  • Methylene Protons (-CH₂-NH₂): The two protons of the methylene group adjacent to the amino group will also appear as a multiplet, coupled to the methine proton. Their chemical shifts would be expected in the δ 2.5-3.5 ppm range.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. They are also exchangeable with D₂O.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[13]

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 190.62 would be expected.

  • Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the M⁺ peak.

  • Fragmentation: Under higher energy conditions (e.g., tandem MS), fragmentation patterns would likely involve the loss of water (H₂O) from the alcohol, loss of the aminomethyl group (CH₂NH₂), and cleavages of the phenyl ring.[14]

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.

  • C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹).

Spectroscopic_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation sample_prep Dissolve compound in appropriate deuterated solvent (NMR) or prepare for MS/IR analysis nmr ¹H, ¹³C, ¹⁹F NMR sample_prep->nmr ms Mass Spectrometry (ESI-MS) sample_prep->ms ir Infrared Spectroscopy sample_prep->ir interpret_nmr Analyze chemical shifts, coupling constants, and integration nmr->interpret_nmr interpret_ms Determine molecular weight and fragmentation patterns ms->interpret_ms interpret_ir Identify characteristic functional group vibrations ir->interpret_ir confirm_structure Confirm Structure & Purity interpret_nmr->confirm_structure interpret_ms->confirm_structure interpret_ir->confirm_structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The physicochemical properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol are fundamental to its potential development as a pharmaceutical agent. This guide has provided an overview of its key characteristics, drawing on data from analogous compounds where necessary, and has detailed robust experimental protocols for the determination of LogP, aqueous solubility, and spectroscopic identity. By adhering to these methodologically sound and self-validating protocols, researchers can generate high-quality, reliable data, thereby enabling informed decisions in the complex process of drug discovery and development. The application of these principles will undoubtedly facilitate a deeper understanding of this promising chemical entity and its behavior in biological systems.

References

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Benchchem. 2-[(4-Aminophenyl)amino]ethan-1-ol.
  • Kaliszan, R. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences website.
  • Dissolution Technologies. (2013). Technical Note: Solubility Measurements.
  • Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol.
  • World Health Organization (WHO). Annex 4.
  • Teva api. (2018, July 26). Solving solubility issues in modern APIs.
  • Benchchem. Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.
  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Sigma-Aldrich. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
  • Chemsrc. (2025, August 28). 2-Amino-1-(4-fluorophenyl)ethanol.
  • Sigma-Aldrich. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
  • ChemicalBook. (R)-2-amino-1-(2-chloro-3-fluorophenyl)ethan-1-ol.
  • ChemicalBook. 2-AMINO-2-(2-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL.
  • AiFChem. (2025, October 21). 1250241-63-4 | 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
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  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
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  • Huang, J., Li, L., Chen, H., Xiao, T., He, Y., & Zhou, L. Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide - Supporting Information.
  • Rapid Communications in Mass Spectrometry. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Commun Mass Spectrom, 14(19), 1783-6.
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  • Journal of The American Society for Mass Spectrometry. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
  • Journal of the American Chemical Society. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
  • Benchchem. An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
  • Advanced ChemBlocks. (2026, February 23). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95%.
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  • MDPI. (2024, June 12).
  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.
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Sources

The Molecular Architecture and Synthetic Utility of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the phenylethanolamine scaffold remains one of the most privileged structures, serving as the core pharmacophore for a vast array of adrenergic and trace amine-associated receptor (TAAR) modulators. 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a highly specialized, commercially available chiral building block[1]. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and the self-validating asymmetric synthetic methodologies required to harness its potential in pharmaceutical development.

Structural Causality and Physicochemical Profiling

The deliberate selection of the 4-chloro-3-fluoro substitution pattern on the phenyl ring is not arbitrary; it is a calculated stereoelectronic design choice aimed at optimizing both pharmacodynamics and pharmacokinetics.

  • Lipophilic Anchoring (C4-Chlorine): The chlorine atom at the para position provides significant lipophilic bulk. In the context of G-protein coupled receptors (GPCRs), this halogen occupies deep, hydrophobic sub-pockets, increasing the target residence time and enhancing selectivity for specific receptor subtypes (e.g.,

    
     over 
    
    
    
    ).
  • Stereoelectronic Modulation (C3-Fluorine): Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I effect). This subtly lowers the pKa of the adjacent benzylic hydroxyl group, optimizing its hydrogen-bond donating capacity to conserved serine residues in the receptor binding site. Furthermore, the strong C-F bond blocks cytochrome P450-mediated aromatic oxidation at the metabolically vulnerable meta position, significantly extending the molecule's half-life.

Table 1: Physicochemical Parameters & Pharmacological Significance
ParameterValuePharmacological Significance
Molecular Formula C8H9ClFNODefines the core halogenated phenylethanolamine scaffold.
Molecular Weight 189.61 g/mol Highly efficient ligand efficiency (LE) metric; leaves ample room for derivatization without violating Lipinski's Rule of 5.
LogP (Predicted) ~1.45Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 46.25 ŲExcellent for systemic distribution; permits blood-brain barrier (BBB) penetration if required for CNS targets.
Hydrogen Bond Donors 3 (OH, NH2)Crucial for anchoring to Asp/Ser residues in GPCR orthosteric pockets.
Chiral Centers 1 (C1 position)Dictates stereoselective receptor binding (the R-enantiomer is typically the active eutomer).

Asymmetric Synthesis & Mechanistic Workflow

The biological activity of phenylethanolamines is strictly stereodependent. Synthesizing the racemic mixture and attempting downstream chiral resolution is highly inefficient. Instead, we employ a targeted asymmetric synthesis utilizing the Corey-Bakshi-Shibata (CBS) reduction[2],[3].

Causality of the CBS Catalyst: The chiral oxazaborolidine catalyst coordinates simultaneously with the borane reducing agent and the ketone substrate. The profound steric differentiation between the large 4-chloro-3-fluorophenyl group and the smaller aminomethyl group dictates a highly predictable facial attack of the hydride, yielding the desired enantiomer with exceptional enantiomeric excess (ee > 98%)[4].

Synthesis A 4-Chloro-3-fluoroacetophenone B α-Bromination (Br2, AcOH) A->B C α-Bromo Ketone Intermediate B->C D Amination (Dibenzylamine) C->D E α-Dibenzylamino Ketone D->E F Asymmetric Reduction ((R)-CBS Catalyst, BH3) E->F G (R)-Chiral Protected Alcohol F->G H Hydrogenolysis (H2, Pd/C) G->H I (R)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol H->I

Figure 1: Enantioselective synthetic workflow utilizing CBS reduction.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs) at every critical junction, creating a self-validating synthetic loop.

Step 1: α-Bromination

  • Dissolve 4-chloro-3-fluoroacetophenone (1.0 eq) in glacial acetic acid.

  • Add bromine (1.05 eq) dropwise at 0°C. Stir for 2 hours at room temperature.

  • IPC Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot disappears. Quench with ice water and extract with dichloromethane (DCM).

Step 2: Nucleophilic Amination

  • Dissolve the α-bromo ketone in acetonitrile. Add anhydrous

    
     (2.0 eq).
    
  • Add dibenzylamine (1.1 eq). Causality: Dibenzylamine is chosen over ammonia to prevent over-alkylation and to protect the amine during the subsequent borane reduction.

  • Stir at 60°C for 4 hours.

  • IPC Check: Confirm product formation via LC-MS (observe the

    
     peak corresponding to the dibenzylamino ketone).
    

Step 3: Asymmetric CBS Reduction

  • In a rigorously dried flask under argon, dissolve the α-dibenzylamino ketone in anhydrous THF.

  • Add (R)-CBS catalyst (0.1 eq). Cool to -20°C.

  • Slowly add

    
     complex (1.5 eq) over 1 hour.
    
  • IPC Check (Critical): Quench a micro-aliquot with methanol. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to validate that the enantiomeric excess (ee) is >98% before proceeding to deprotection.

Step 4: Global Deprotection (Hydrogenolysis)

  • Transfer the chiral protected alcohol to a Parr shaker flask. Dissolve in methanol.

  • Add 10% Pd/C catalyst (10% w/w). Pressurize with

    
     gas (40 psi) and shake for 12 hours.
    
  • IPC Check: Filter through Celite and analyze via

    
    -NMR. Validation is achieved by the complete disappearance of the aromatic benzyl protons at 7.2–7.4 ppm.
    
  • Concentrate to yield enantiopure (R)-2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

Pharmacological Applications & Receptor Dynamics

The 1-aryl-2-aminoethanol motif is the quintessential pharmacophore for activating the


-adrenergic receptor[5]. Unlike 

and

receptors, the

subtype is predominantly expressed in brown adipose tissue and the detrusor muscle of the bladder, making it a prime target for treating obesity, metabolic syndrome, and overactive bladder[6],[7],[8].

When 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is incorporated into a larger ligand, it acts as the primary anchor. The amine forms a critical salt bridge with Asp117 in transmembrane domain 3 (TM3), while the hydroxyl group engages in hydrogen bonding with Ser165 in TM4. This precise stereochemical binding triggers the GPCR conformational shift necessary for G-protein coupling.

Signaling L Phenylethanolamine Ligand R β3-Adrenergic Receptor (GPCR) L->R Orthosteric Binding G Gαs Protein Activation R->G GTP Exchange AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Eff Lipolysis & Thermogenesis PKA->Eff Target Phosphorylation

Figure 2: β3-Adrenergic GPCR signaling pathway activated by phenylethanolamines.

Conclusion

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is far more than a simple chemical intermediate; it is a highly engineered structural module. By combining the lipophilic and metabolic advantages of the 4-chloro-3-fluoro substitution with the strict stereocontrol afforded by CBS asymmetric reduction, researchers can leverage this molecule to design next-generation therapeutics targeting metabolic and neurological GPCR pathways.

References

  • Chem-Space. "2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol - C8H9ClFNO". Chem-Space Catalog. URL:[Link]

  • Strosberg, A. D. (1997). "Structure and function of the beta 3-adrenergic receptor." Annual Review of Pharmacology and Toxicology, 37, 421-450. URL:[Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551-5553. URL:[Link]

Sources

"2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged structural motif, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1] Their specific three-dimensional arrangement is often the cornerstone of selective interactions with biological targets like enzymes and receptors, making their enantioselective synthesis a critical endeavor in medicinal chemistry and process development.[1] The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a key building block, or synthon, whose halogenated phenyl ring offers metabolic stability and specific binding interactions, making it a valuable intermediate for a range of therapeutic agents. This guide provides a comprehensive overview of the core synthetic strategies for producing this high-value compound, focusing on robust, scalable, and stereocontrolled methodologies suitable for research and drug development professionals.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis provides a logical framework for deconstructing the target molecule into readily available starting materials. The primary disconnections for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol involve the carbon-nitrogen bond and the carbon-carbon bond alpha to the hydroxyl group. This strategy logically points to a C2 synthon (for the amino-methyl fragment) and a C6-C1 aromatic synthon, specifically a substituted acetophenone or benzaldehyde derivative.

G cluster_disconnections Key Disconnections TM Target Molecule 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol C1 C-N Bond (Amine Introduction) TM->C1 Intermediate1 α-Azido Alcohol 2-azido-1-(4-chloro-3-fluorophenyl)ethan-1-ol C1->Intermediate1 Reduction C2 C-C Bond (Carbonyl Precursor) Intermediate2 α-Azido Ketone 2-azido-1-(4-chloro-3-fluorophenyl)ethanone C2->Intermediate2 Asymmetric Reduction Intermediate1->C2 Intermediate3 α-Bromo Ketone 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone Intermediate2->Intermediate3 SM3 Reagent Sodium Azide Intermediate2->SM3 SN2 Substitution SM1 Starting Material 1-Chloro-2-fluorobenzene Intermediate3->SM1 Friedel-Crafts Acylation SM2 Reagent Bromoacetyl Bromide Intermediate3->SM2

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Pathway: The Azido Ketone Route

A robust and widely applicable strategy for synthesizing the target amino alcohol proceeds through an α-azido ketone intermediate. This pathway is advantageous as it avoids handling unstable α-amino ketones and allows for the highly efficient and stereocontrolled reduction of the ketone prior to unmasking the amine.

Step 1: Friedel-Crafts Acylation to Synthesize the α-Halo Ketone Intermediate

The synthesis begins with the Friedel-Crafts acylation of a suitably substituted benzene ring. For this target, 1-chloro-2-fluorobenzene is the logical starting material.

  • Reaction: 1-chloro-2-fluorobenzene reacts with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Causality: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion (or a polarized complex) that is attacked by the electron-rich aromatic ring. The reaction regioselectivity is directed by the existing substituents, leading predominantly to the desired 1-(4-chloro-3-fluorophenyl)ethanone backbone. Subsequent α-bromination can also be performed on the corresponding acetophenone, but the direct acylation with a halo-acetyl halide is often more direct.[2]

Step 2: Azide Substitution

The introduction of the nitrogen moiety is safely and efficiently achieved via nucleophilic substitution of the bromide with an azide salt.

  • Reaction: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is treated with sodium azide (NaN₃) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[3][4][5]

  • Causality: This is a standard Sₙ2 reaction where the azide anion acts as a potent nucleophile, displacing the bromide leaving group. The resulting α-azido ketone, 2-azido-1-(4-chloro-3-fluorophenyl)ethanone, is a stable and versatile intermediate.[5][6] This method is preferable to direct amination, which can suffer from over-alkylation and side reactions.

Step 3: Asymmetric Reduction of the Azido Ketone

This is the critical stereochemistry-defining step. The prochiral ketone is reduced to a chiral alcohol using a stereoselective reducing agent. This approach is superior to resolving a racemic final product, as it is more atom-economical.

  • Reaction: The α-azido ketone is reduced using a chiral catalyst system. A premier method for this transformation is Asymmetric Transfer Hydrogenation (ATH).[7]

  • Causality & Expertise: Noyori-type catalysts, typically composed of a Ruthenium center complexed with a chiral diamine ligand (e.g., Ts-DPEN), are exceptionally effective.[7][8] In the presence of a hydrogen source like formic acid/triethylamine, the catalyst generates a chiral metal hydride. The steric and electronic properties of the chiral ligand create a highly organized transition state, forcing the hydride to attack one specific face of the ketone, thereby yielding one enantiomer of the corresponding alcohol with high selectivity.[7] Biocatalytic reduction using ketoreductase (KRED) enzymes is another powerful, green alternative that can provide exceptionally high enantioselectivity under mild conditions.[9]

Step 4: Reduction of the Azide to the Primary Amine

The final step is the conversion of the azide group to the primary amine to yield the target molecule.

  • Reaction: The azido alcohol is reduced. The most common and clean method is catalytic hydrogenation. The compound is exposed to hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

  • Causality: The azide is readily reduced under these conditions without affecting the chiral alcohol center or the aromatic halogens. This reaction is typically high-yielding and produces nitrogen gas as the only byproduct, simplifying purification. An alternative is the Staudinger reaction, using triphenylphosphine followed by hydrolysis, which is also mild and effective.

Caption: Workflow for the asymmetric synthesis of the target amino alcohol.

Alternative Strategy: Chiral Resolution

For instances where an asymmetric reduction is not feasible, or for separating diastereomers, classical resolution remains a viable, albeit less efficient, strategy.

  • Principle: The racemic 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is reacted with an enantiomerically pure chiral acid, such as (+)- or (-)-tartaric acid or dibenzoyl-tartaric acid.[10]

  • Mechanism: This reaction forms a pair of diastereomeric salts. Diastereomers possess different physical properties, most notably solubility. Through a process of fractional crystallization, one diastereomeric salt will preferentially crystallize from a chosen solvent system, leaving the other in the mother liquor.

  • Validation: The separated salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free amine, now as a single enantiomer. The enantiomeric excess (ee) must be confirmed analytically, typically by chiral HPLC.[11]

Quantitative Data Summary

The choice of synthetic route is often dictated by yield and stereoselectivity. Asymmetric catalysis consistently offers superior performance over classical resolution.

MethodKey StepTypical YieldTypical Enantiomeric Excess (ee)Key Advantages
Asymmetric Catalysis Asymmetric Transfer Hydrogenation of α-azido ketone85-95% (for reduction step)>98%[7]High efficiency, high selectivity, atom-economical
Biocatalysis Ketoreductase (KRED) reduction of α-azido ketone90-99%>99.5%[9]Extremely high selectivity, green process, mild conditions
Chiral Resolution Fractional crystallization of diastereomeric salts<50% (theoretical max for one enantiomer)>99% (after recrystallization)Methodologically simple, well-established technique

Experimental Protocol: Asymmetric Synthesis via Transfer Hydrogenation

This protocol provides a representative, self-validating workflow for the synthesis of (R)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

Part A: Synthesis of 2-azido-1-(4-chloro-3-fluorophenyl)ethanone

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq). Dissolve in anhydrous DMF (approx. 5 mL per 1 g of ketone).

  • Azide Addition: Cool the solution to 0 °C using an ice bath. Add sodium azide (NaN₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully pouring it into ice-cold water (10 volumes). An off-white solid should precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude azido ketone can often be used directly in the next step or purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[3]

Part B: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a separate flask under nitrogen, degas a solution of the α-azido ketone (1.0 eq) in isopropanol (or a suitable solvent). Add the chiral catalyst, for example, (R,R)-RuCl[(p-cymene)TsDPEN] (0.005 eq).

  • Hydrogen Source Addition: Add a mixture of formic acid (2.5 eq) and triethylamine (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to the optimized temperature (e.g., 40-60 °C) and stir for 12-24 hours. Monitor by TLC or HPLC for the disappearance of the ketone.

  • Work-up: Cool the reaction to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove formic acid, followed by a brine wash.

  • Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. At this stage, a small sample should be analyzed by chiral HPLC to determine the enantiomeric excess (ee) of the azido alcohol product.

Part C: Azide Reduction to the Final Product

  • Reaction Setup: Dissolve the crude chiral azido alcohol from the previous step in methanol or ethanol (10 volumes). Transfer this solution to a hydrogenation vessel.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% weight) to the solution under a nitrogen blanket.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi (or as appropriate for the equipment).

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, monitoring the uptake of hydrogen. The reaction completion can be confirmed by TLC or LC-MS.

  • Purification: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol as a solid or oil. It can be further purified by recrystallization or conversion to a hydrochloride salt to yield a stable, crystalline solid.

References

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination.PMC.
  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination.ACS Publications - Organic Letters.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.AIR Unimi.
  • Discovery and Synthesis of Chiral Amino Alcohols.Benchchem.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.ACS Publications - Organic Letters.
  • 4-Chloro-3-fluorobenzaldehyde synthesis.ChemicalBook.
  • 4-Chloro-3-fluorobenzaldehyde: A Deep Dive into Properties and Reactivity.NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.Benchchem.
  • Preparation of 4-fluorobenzaldehyde.PrepChem.com.
  • Process for producing fluorobenzaldehydes.Google Patents.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.SciHorizon.
  • 2-Azido-1-(4-fluorophenyl)ethanone.PMC.
  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.Chemical Communications (RSC Publishing).
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.European Patent Office.
  • 2-Azido-1-(4-fluorophenyl)ethanone.ResearchGate.
  • Synthesis of Chiral 2-Amino-1-Phenylethanol.Sciencemadness.
  • Amino Acid and Peptide Chiral Separations.Unknown Source.
  • synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.Benchchem.
  • 2-Azido-1-(4-chlorophenyl)ethanone.PubChem.
  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.MDPI.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.MDPI.

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The Strategic Synthesis and Application of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol: A Chiral Intermediate for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary pharmaceutical development, the principle of chirality is not merely a matter of stereochemical nuance but a cornerstone of efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers have compelled the industry to pursue single-enantiomer active pharmaceutical ingredients (APIs). This pursuit necessitates the availability of high-purity chiral building blocks. Among these, chiral amino alcohols represent a privileged scaffold, frequently incorporated into a diverse array of therapeutic agents. This guide focuses on a particularly valuable, yet underexplored, chiral intermediate: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol . The unique substitution pattern on the phenyl ring—a combination of chloro and fluoro groups—imparts specific electronic and lipophilic properties that are increasingly sought after in the design of novel therapeutics. This document serves as a comprehensive technical resource, elucidating the synthesis, resolution, analysis, and potential applications of this versatile chiral intermediate.

I. The Molecular Architecture: Understanding the Significance

The structure of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, with its stereogenic center at the carbinol carbon, presents a valuable synthon for the construction of more complex chiral molecules. The presence of both a chlorine atom and a fluorine atom on the phenyl ring is of particular interest. The high electronegativity of fluorine can modulate the pKa of the amino group and influence metabolic stability, while the chloro group can provide an additional point of interaction with biological targets or serve as a handle for further chemical modification.

II. Pathways to Enantiopurity: Synthesis and Resolution Strategies

The synthesis of enantiomerically pure 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

A. Asymmetric Synthesis: The Direct Route to Chiral Excellence

Asymmetric synthesis offers the most elegant and often most efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.

Enzymatic reductions of prochiral ketones have emerged as a powerful and green methodology for the synthesis of chiral alcohols with exceptional enantioselectivity. Ketoreductases (KREDs), in particular, are highly effective for this transformation.

While a specific protocol for the target molecule is not extensively documented in peer-reviewed literature, a highly analogous transformation provides a compelling proof-of-concept. The biocatalytic reduction of the closely related 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone to (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol has been achieved with an impressive 89% yield and 100% enantiomeric excess (e.e.) using E. coli cells expressing a recombinant ketoreductase and a glucose-6-phosphate dehydrogenase for cofactor regeneration[1]. This strongly suggests that a similar strategy employing a suitable ketoreductase would be highly effective for the asymmetric reduction of 2-amino-1-(4-chloro-3-fluorophenyl)ethanone.

Proposed Biocatalytic Reduction Protocol:

A whole-cell biocatalyst, such as E. coli expressing a suitable ketoreductase, would be cultured and harvested. The cells would then be resuspended in a buffer solution containing the substrate, 2-amino-1-(4-chloro-3-fluorophenyl)ethanone, and a co-substrate for cofactor regeneration, such as glucose or isopropanol. The reaction would be monitored by HPLC until completion.

dot graph "Biocatalytic_Asymmetric_Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Biocatalytic Asymmetric Reduction Workflow"

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones is a well-established and highly efficient method for the synthesis of chiral alcohols. This method typically employs a ruthenium catalyst in combination with a chiral diamine ligand and a hydrogen donor, such as formic acid or isopropanol.

Proposed Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Protocol:

The N-protected 2-amino-1-(4-chloro-3-fluorophenyl)ethanone would be dissolved in a suitable solvent, such as isopropanol or a mixture of formic acid and triethylamine. A catalytic amount of a chiral ruthenium complex, for example, [RuCl(p-cymene)((S,S)-TsDPEN)], would be added, and the reaction mixture would be heated. Upon completion, the protecting group would be removed to yield the desired chiral amino alcohol.

dot graph "Chemical_Asymmetric_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Chemical Asymmetric Synthesis Workflow"

B. Resolution of Racemates: Separating Enantiomers

In cases where a direct asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a viable alternative.

This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will liberate the individual enantiomers of the amino alcohol. Commonly used chiral resolving agents for amino alcohols include tartaric acid and its derivatives.

Diastereomeric Salt Crystallization Protocol:

  • Salt Formation: Dissolve the racemic 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol in a suitable solvent and add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation and Purification: Isolate the crystals by filtration and purify by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free amino alcohol.

  • Extraction: Extract the enantiomerically enriched amino alcohol with an organic solvent.

Chiral High-Performance Liquid Chromatography (HPLC) can be used for the separation of enantiomers on a preparative scale. This method offers high resolution and can be automated, but it may be more costly for large-scale production compared to crystallization methods.

III. Analytical Control: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is critical. Chiral HPLC is the most widely used and reliable technique for this purpose.

Chiral HPLC Method Development

The development of a robust chiral HPLC method is essential for monitoring the progress of asymmetric syntheses and for the quality control of the final product. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino alcohol enantiomers.

Proposed Chiral HPLC Conditions:

ParameterRecommended Setting
Column Chiralpak AD-H or Chiralcel OD-H
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25 °C

Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.

IV. Spectroscopic Characterization: Confirming the Molecular Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific, published NMR data for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is scarce, the expected chemical shifts can be predicted based on the analysis of similar structures.

Predicted ¹H NMR (in CDCl₃) Chemical Shifts:

  • Aromatic Protons: Signals in the range of 7.0-7.5 ppm, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.

  • CH-OH Proton: A doublet of doublets around 4.8-5.0 ppm.

  • CH₂-NH₂ Protons: Two doublet of doublets in the range of 2.8-3.2 ppm.

  • OH and NH₂ Protons: Broad singlets that are exchangeable with D₂O.

Predicted ¹³C NMR (in CDCl₃) Chemical Shifts:

  • Aromatic Carbons: Signals in the range of 115-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

  • C-OH Carbon: A signal around 70-75 ppm.

  • C-NH₂ Carbon: A signal around 45-50 ppm.

V. Applications in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics

Chiral amino alcohols are key building blocks in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol makes it an attractive intermediate for the development of new drugs, particularly in areas where modulation of lipophilicity and metabolic stability is crucial.

One potential application lies in the synthesis of analogues of bioactive molecules like ephedrine and its derivatives, which have a broad spectrum of pharmacological activities. The introduction of the 4-chloro-3-fluorophenyl moiety could lead to compounds with altered receptor binding profiles and improved pharmacokinetic properties[2].

Furthermore, this chiral intermediate could be employed in the synthesis of novel inhibitors of enzymes or receptors where a substituted phenyl-ethanolamine scaffold is known to be active. The chloro and fluoro substituents can engage in specific interactions within a binding pocket, potentially leading to increased potency and selectivity.

VI. Conclusion and Future Outlook

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol represents a chiral intermediate with significant potential for the pharmaceutical industry. While detailed synthetic and application data for this specific molecule are still emerging, the established methodologies for the synthesis and analysis of analogous compounds provide a clear and reliable roadmap for its production and utilization. The strategic incorporation of this building block into drug discovery programs could lead to the development of novel therapeutic agents with enhanced properties. As the demand for enantiomerically pure and structurally diverse chiral intermediates continues to grow, the importance of molecules like 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is set to increase.

References

  • This citation is a placeholder for a general reference on the importance of chirality in drug design.
  • This citation is a placeholder for a general reference on the synthesis of chiral amino alcohols.
  • This citation is a placeholder for a general reference on ruthenium-catalyzed asymmetric transfer hydrogen
  • The Synthesis and Pharmacology of Ephedrine Analogues. DORAS | DCU Research Repository. [Link]

  • This citation is a placeholder for a general reference on chiral HPLC.
  • This citation is a placeholder for a general reference on NMR spectroscopy.
  • This citation is a placeholder for a review on the application of chiral amino alcohols in medicinal chemistry.
  • This citation is a placeholder for a more specific example of a drug synthesized
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

  • This citation is a placeholder for a general reference on bioc

Sources

"2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol as a Premier Building Block for Next-Generation Kinase Inhibitors

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate continuous innovation. In this pursuit, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. This guide focuses on one such invaluable building block: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol .

The strategic importance of this molecule lies in the combination of its chiral 1,2-amino alcohol backbone and its specifically halogenated phenyl ring. The amino and hydroxyl groups provide crucial hydrogen bonding anchors, while the 4-chloro-3-fluorophenyl moiety engages in specific hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases. This unique combination has proven highly effective, most notably in the development of potent and selective inhibitors of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in human cancers.[1][2]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis of this key building block, an analysis of its role in kinase binding, and detailed experimental protocols to facilitate its application in drug discovery programs.

Part 1: Asymmetric Synthesis of (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

The biological activity of kinase inhibitors is almost invariably dependent on a specific stereochemistry. For inhibitors incorporating this building block, the (S)-enantiomer is typically the active stereoisomer.[1] Therefore, efficient and highly stereoselective synthetic methods are paramount. The most common and reliable approach involves the asymmetric reduction of a prochiral ketone intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis can be efficiently achieved starting from the commercially available 4-chloro-3-fluoroacetophenone. The core strategy involves the asymmetric reduction of a key α-aminoketone intermediate, which is prepared in situ or isolated.

G cluster_0 Step 1: Amination of α-Haloketone cluster_1 Step 2: Asymmetric Reduction start 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone reagent1 Protected Amine Source (e.g., Hexamine) start->reagent1 intermediate Protected α-Aminoketone reagent1->intermediate reagent2 Chiral Ruthenium Catalyst + H₂ (Asymmetric Hydrogenation) intermediate->reagent2 product (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol reagent2->product

Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the asymmetric hydrogenation of α-aminoketones, such as the Noyori procedure.[3]

Step 1: Synthesis of 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride

  • Bromination: To a solution of 4-chloro-3-fluoroacetophenone (1.0 eq) in a suitable solvent like methanol or acetic acid, add bromine (1.05 eq) dropwise at 0-5 °C. Stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield crude 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone, which can be used directly in the next step.

  • Amination (Delepine Reaction): Dissolve the crude α-bromoketone in chloroform or another suitable solvent. Add hexamine (1.1 eq) and stir the mixture at room temperature. The resulting quaternary ammonium salt precipitates and is collected by filtration.[4]

  • Hydrolysis: Suspend the filtered salt in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the hexamine complex.[5] Upon cooling, 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Asymmetric Hydrogenation to (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

This step is critical for establishing the desired stereocenter and requires a chiral catalyst system.

  • Catalyst Preparation: In an inert atmosphere glovebox, a chiral ruthenium catalyst is prepared. A typical system involves a ruthenium precursor, a chiral diphosphine ligand (e.g., Xyl-Phanephos), and a chiral diamine (e.g., (S,S)-DPEN).[3]

  • Hydrogenation: Charge a high-pressure reactor with the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride (1.0 eq), a solvent such as methanol, and the pre-formed chiral ruthenium catalyst (typically 0.01-0.1 mol%).

  • Add a base, such as potassium t-butoxide, to neutralize the hydrochloride salt and facilitate the catalytic cycle.[3]

  • Pressurize the reactor with hydrogen gas (e.g., 60-100 psig) and stir the reaction at a controlled temperature (e.g., 30-50 °C) until hydrogen uptake ceases.

  • Workup and Isolation: After depressurization, the reaction mixture is filtered through a pad of celite or silica gel to remove the catalyst. The solvent is evaporated under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the final product, (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

  • Chiral Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC). Well-optimized procedures can achieve >98% ee.[3]

Data Summary
StepKey ReagentsTypical YieldEnantiomeric Excess (ee)
1. Amination 4-chloro-3-fluoroacetophenone, Bromine, Hexamine, HCl60-75%N/A
2. Asymmetric Hydrogenation Ru-catalyst, Chiral Ligand, H₂, Base85-95%>98%

Part 2: Role in Kinase Inhibition - A Structure-Activity Relationship (SAR) Perspective

The utility of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol as a building block stems from its ability to form a network of highly specific interactions within the kinase hinge region and adjacent hydrophobic pockets.

Case Study: GDC-0994 (Ravoxertinib), an ERK1/2 Inhibitor

The discovery of GDC-0994, a potent and selective inhibitor of ERK1/2, provides an exemplary case study.[1][2] The extracellular signal-regulated kinases ERK1 and ERK2 are terminal nodes of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers due to mutations in genes like BRAF or RAS.[1][6] Inhibiting ERK directly is a powerful strategy to overcome resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[2]

G cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RAS RAS (Often Mutated) RAF RAF (Often Mutated) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor GDC-0994 (Ravoxertinib) Inhibitor->ERK Inhibition

Caption: GDC-0994 inhibits the terminal kinase ERK in the oncogenic RAS pathway.

Key Binding Interactions

The (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol moiety of GDC-0994 is responsible for anchoring the inhibitor in the ATP-binding site of ERK2.

  • Hydrogen Bonding: The chiral amino alcohol core provides a critical hydrogen bond donor (from the hydroxyl group) and an acceptor (the nitrogen atom) that interact with backbone residues of the kinase hinge region. This directional interaction is fundamental for high-affinity binding.

  • Hydrophobic and Halogen Interactions: The 4-chloro-3-fluorophenyl group is perfectly shaped to fit into a hydrophobic pocket adjacent to the hinge region. The chlorine and fluorine atoms are not merely space-fillers; their electronegativity and potential for halogen bonding can fine-tune binding affinity and selectivity against other kinases. The specific meta-fluoro, para-chloro substitution pattern was likely optimized during lead development to maximize potency and desirable drug-like properties.[7][8]

G cluster_pocket Schematic of Kinase ATP-Binding Pocket cluster_moiety Building Block Interactions Hinge Hinge Region (Amino Acid Backbone) Pocket Hydrophobic Pocket OH Hydroxyl Group OH->Hinge H-Bond (Donor) NH2 Amino Group NH2->Hinge H-Bond (Acceptor) Aryl 4-Chloro-3-fluorophenyl Group Aryl->Pocket Hydrophobic & Halogen Interactions

Caption: Key interactions of the building block within a kinase active site.

Conclusion and Future Outlook

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is more than just an intermediate; it is a highly refined, privileged building block for modern kinase inhibitor design. Its value is rooted in:

  • Stereo-defined Anchoring: The chiral amino alcohol provides precise, high-affinity hydrogen bonding interactions.

  • Optimized Phenyl Substitution: The 4-chloro-3-fluorophenyl group offers a favorable combination of size, hydrophobicity, and electronic properties to enhance potency and selectivity.

  • Synthetic Accessibility: Robust and scalable asymmetric synthetic routes exist to produce the desired (S)-enantiomer with high chiral purity.

The success of GDC-0994 validates the strategic use of this building block for targeting the challenging RAS/RAF/MEK/ERK pathway. For drug discovery scientists, this moiety represents a validated starting point for new projects. Future work may involve incorporating this building block into scaffolds targeting other kinases, or exploring subtle modifications to the substitution pattern to further optimize pharmacokinetic properties or overcome potential resistance mutations. Its proven track record establishes it as a cornerstone component in the medicinal chemist's toolkit for developing the next generation of targeted therapies.

References

  • Sciencemadness. Synthesis of Chiral 2-Amino-1-Phenylethanol. Available from: 3]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Available from: [Link]1][6]

  • Taylor & Francis eBooks. Synthesis of Chiral 2-Amino-1-Phenylethanol. Available from: ]

  • PubMed. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Available from: 2]

  • PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors.
  • Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
  • ChemicalBook. 2-AMINO-1-PHENYLETHANOL synthesis.
  • MDPI. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design.
  • ResearchGate. (2025). Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available from: 5]

  • ResearchGate. (2025). Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Available from: 7]

  • ACS Omega. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: 8]

  • PubMed. (Date not available). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
  • chemical-kinomics. Drug Discovery - Inhibitor.
  • PubMed. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
  • PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • BenchChem. synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Available from: 4]

  • Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in....
  • Wiley-VCH. Supporting Information.
  • SciELO México. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives.

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A Technical Guide to the Therapeutic Potential of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Derivatives: A Focus on β3-Adrenergic Receptor Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous physiologically active compounds. This guide delves into the specific therapeutic potential of derivatives of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. We posit that this particular substitution pattern yields potent and selective agonists for the β3-adrenergic receptor (β3-AR), a compelling target for metabolic and urological disorders. This document provides a comprehensive overview of the therapeutic rationale, synthetic strategies, and a robust framework for the pharmacological evaluation of these derivatives, intended for researchers and professionals in drug development.

The β3-Adrenergic Receptor: A Prime Therapeutic Target

The β3-adrenergic receptor, once the least understood of the β-AR family, is now a target of significant therapeutic interest.[1] Unlike its β1 and β2 counterparts, which are primarily involved in cardiac and pulmonary function respectively, the β3-AR is predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder.[1][2]

Mechanism of Action and Therapeutic Rationale: The β3-AR is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to a Gs-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade has distinct physiological outcomes depending on the tissue:

  • In Adipose Tissue: Increased cAMP stimulates lipolysis (the breakdown of stored fat) and thermogenesis (heat production), making β3-AR agonists highly attractive candidates for treating obesity and related metabolic disorders like type 2 diabetes.[3][4]

  • In the Urinary Bladder: Activation of β3-AR in the detrusor muscle leads to smooth muscle relaxation, increasing bladder capacity. This mechanism underpins the use of β3-AR agonists for treating overactive bladder (OAB) syndrome.[1][5]

The clinical success of Mirabegron, a selective β3-AR agonist approved for OAB, validates this receptor as a druggable target and provides a strong precedent for developing new agents in this class.[6][7] Furthermore, research is ongoing into the cardiovascular applications of β3-AR agonists, suggesting a broader therapeutic potential.[5][8]

Gs_Pathway cluster_membrane Cell Membrane cluster_response Physiological Response receptor β3-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts agonist Derivative (Agonist) agonist->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates lipolysis Lipolysis & Thermogenesis (Adipocyte) pka->lipolysis Phosphorylates Targets relaxation Muscle Relaxation (Bladder) pka->relaxation Phosphorylates Targets Synthesis_Workflow start 2-Bromo-1-(4-chloro-3- fluorophenyl)ethan-1-one step1 Amination (Hexamine) start->step1 intermediate1 Hexaminium Salt step1->intermediate1 step2 Acidic Hydrolysis (HCl/EtOH) intermediate1->step2 intermediate2 α-Amino Ketone HCl step2->intermediate2 step3 Asymmetric Transfer Hydrogenation ((R,R)-TsDPEN Ru catalyst, HCOOH/TEA) intermediate2->step3 final_product (R)-2-Amino-1-(4-chloro-3- fluorophenyl)ethan-1-ol step3->final_product

Sources

Methodological & Application

Application Note: Biocatalytic Synthesis of Chiral 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the biocatalytic protocol for the asymmetric synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a high-value chiral intermediate used in the development of adrenergic receptor agonists and kinase inhibitors.

While traditional chemical reduction (e.g., using borohydrides) often yields racemic mixtures requiring costly resolution, biocatalytic reduction using Ketoreductases (KREDs) offers a direct route to high enantiomeric excess (>99% ee) under mild aqueous conditions.

This guide outlines a robust "Halo-Ketone Route" , prioritizing process stability and scalability. It covers the entire workflow from enzyme screening to preparative scale-up and downstream amination.

Retrosynthetic Analysis & Strategy

Direct biocatalytic reduction of


-amino ketones (e.g., 2-amino-1-(4-chloro-3-fluorophenyl)ethanone) is often plagued by substrate instability (dimerization to pyrazines) and difficult salt-free base handling.

Therefore, the industry-standard approach—and the one detailed here—is the Asymmetric Reduction of the


-Halo Ketone  followed by amination. This route ensures substrate stability and high enzyme activity.
Reaction Pathway[1][2][3]
  • Precursor: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (derived from the corresponding acetophenone).

  • Biocatalysis: Stereoselective reduction of the carbonyl group using a KRED and a cofactor recycling system (GDH/Glucose).

  • Chemical Amination: Displacement of the chloride by ammonia (or a surrogate like hexamine) to yield the final amino alcohol.

ReactionPathway Acetophenone 4-Chloro-3-fluoro acetophenone HaloKetone α-Chloro Ketone (Substrate) Acetophenone->HaloKetone Chlorination ChiralAlcohol Chiral α-Chloro Alcohol (Intermediate) HaloKetone->ChiralAlcohol KRED + NADPH (Bioreduction) FinalProduct Chiral 2-Amino-1- (4-chloro-3-fluorophenyl)ethan-1-ol ChiralAlcohol->FinalProduct NH3 / Amination

Figure 1: Strategic pathway for the synthesis of the target chiral amino alcohol.[1]

Core Protocol 1: Enzyme Screening (KRED)

Since the specific stereopreference (R or S) depends on the target drug profile, this protocol describes how to screen a KRED library (e.g., from Codexis, Daicel, or Johnson Matthey) to identify the optimal catalyst.

Materials
  • Substrate: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (10 mg/mL stock in DMSO).

  • Enzyme Library: 24-96 well plate containing diverse KRED variants.

  • Cofactor Mix: NADP+ (1.0 mM), NAD+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow
  • Preparation: Dispense 900 µL of Cofactor Mix/Buffer into each well of the deep-well plate.

  • Enzyme Addition: Add 1-2 mg of KRED lyophilizate to each well.

  • Substrate Initiation: Add 20 µL of Substrate Stock (Final conc: ~2 g/L).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 min.

  • Analysis: Centrifuge to separate phases. Analyze the organic layer via Chiral HPLC (see Section 6).

Selection Criteria:

  • Conversion: >90%[2][3][4]

  • Enantiomeric Excess (ee): >99% (Targeting the specific isomer required).[2][3]

Core Protocol 2: Preparative Scale Synthesis

Once the "Hit" enzyme is identified, proceed to gram-scale synthesis. This protocol uses a Glucose/GDH cofactor recycling system to minimize cost.

System Components
ComponentFunctionConcentration/Load
Substrate 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone20–50 g/L (Start low if solubility is poor)
Enzyme (KRED) Stereoselective Reduction1–2 wt% relative to substrate
Cofactor (NADP+) Hydride Source0.5 mM (Catalytic)
Recycling Enzyme Glucose Dehydrogenase (GDH)5–10 U/mL (Often co-expressed in KRED)
Co-substrate D-Glucose1.2 equivalents (relative to substrate)
Buffer pH Control100 mM KPi, pH 7.0
Step-by-Step Methodology

1. Reactor Setup:

  • Use a jacketed glass reactor with overhead stirring.

  • Charge 100 mL of 100 mM Potassium Phosphate Buffer (pH 7.0) .

  • Add D-Glucose (1.2 eq) and NADP+ (0.5 mM).

  • Adjust temperature to 30°C .

2. Enzyme Addition:

  • Add the selected KRED (and GDH if not included in the KRED powder). Stir gently until dissolved.

3. Substrate Feeding (Fed-Batch Mode):

  • Note: The substrate has low aqueous solubility. Dissolve the substrate in DMSO or Isopropanol (IPA) (10% v/v of total volume) to create a feed solution.

  • Add the substrate solution slowly over 2–4 hours using a syringe pump. This prevents enzyme inhibition and precipitation.

4. pH Control (Critical):

  • The GDH reaction produces Gluconic Acid, which drops the pH.

  • Action: Maintain pH 7.0 automatically using a pH-stat titrator with 1M NaOH .

  • Manual Alternative: Check pH every 30 mins and adjust with base.

5. Reaction Monitoring:

  • Sample every 2 hours. Extract 50 µL aliquot into EtOAc and analyze by HPLC.

  • Run until conversion >99% (typically 12–24 hours).[5]

6. Workup:

  • Add Celite (1% w/v) and filter to remove enzyme debris (optional but helps phase separation).

  • Extract reaction mixture 3x with Ethyl Acetate or MTBE .

  • Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.[6]
    
  • Result: Chiral 2-chloro-1-(4-chloro-3-fluorophenyl)ethanol (Solid or Oil).

CofactorRecycle Substrate Ketone (Substrate) Product Chiral Alcohol (Product) Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP Hydride Transfer Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic GDH

Figure 2: The cofactor regeneration cycle. Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH, driving the KRED reaction to completion.

Core Protocol 3: Downstream Amination

The chiral chlorohydrin must be converted to the amino alcohol with retention of stereochemistry (via epoxide formation and opening) or inversion (direct displacement), depending on conditions. The standard route via epoxide retains configuration relative to the chlorohydrin carbon (double inversion or retention via epoxide).

Method:

  • Dissolve the chiral 2-chloro-1-(4-chloro-3-fluorophenyl)ethanol in Methanol .

  • Add excess Aqueous Ammonia (25%) or Methanolic Ammonia (7N) .

  • Heat in a sealed pressure vessel (autoclave) at 50–60°C for 4–8 hours.

    • Note: Monitor for the intermediate epoxide formation.

  • Concentrate to remove excess ammonia and methanol.

  • Acidify with HCl/IPA to precipitate the 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Hydrochloride salt .

  • Recrystallize from Ethanol/IPA to upgrade chemical purity.

Analytical Methods

HPLC Method for Conversion & EE:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Temperature: 25°C.

Interpretation:

  • The ketone substrate typically elutes earlier than the alcohol.

  • Enantiomers of the alcohol will show distinct retention times (e.g.,

    
     = 8.5 min, 
    
    
    
    = 10.2 min). Compare with racemic standard.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) pH drift (Acidification)Ensure active pH-stat control (maintain pH 7.0).
Enzyme InhibitionReduce substrate loading or switch to fed-batch addition.
Low Solubility Hydrophobic substrateAdd 10–20% DMSO or IPA as co-solvent. Add 1% Tween-80.
Emulsion during workup Protein/Cell debrisFilter through Celite before extraction. Use brine.
Low ee Wrong enzyme variantRe-screen library. Check for background chemical reduction (unlikely at pH 7).

References

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. Link

  • Codexis Inc. "Ketoreductase (KRED) Screening Kits & Protocols." Codexis Technical Documentation. Link

  • Tao, J., & Xu, J.H. "Biocatalysis in Development of Green Pharmaceutical Processes." CRC Press, 2020. (General reference for halo-ketone reduction workflows).
  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie Int. Ed., 2004.[6] Link

  • BenchChem. "Application Notes for Biocatalytic Reduction of Substituted Acetophenones." BenchChem Technical Library. Link

(Note: Specific protocols adapted from standard industrial methodologies for 4-chloroacetophenone and 3-fluoroacetophenone derivatives found in literature).

Sources

purification of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Recrystallization Strategy for High-Purity 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Part 1: Executive Summary & Compound Profile

Introduction The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a critical chiral amino alcohol intermediate, structurally analogous to beta-adrenergic agonists (e.g., Tulobuterol, Clenbuterol). Its synthesis—typically involving the reduction of a halogenated acetophenone or ring-opening of a styrene oxide—often yields a crude matrix containing unreacted ketone precursors, regioisomers, and inorganic salts.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the compound's tendency to "oil out" rather than crystallize, driven by the competing hydrogen-bonding motifs of the amine and hydroxyl groups. This guide provides a robust, thermodynamic-based approach to purification via recrystallization.

Compound Profile & Physicochemical Properties [1][2][3]

  • Chemical Structure: A phenyl ring substituted with Chlorine (C4) and Fluorine (C3), bearing a 2-aminoethanol tail.

  • Molecular Weight: ~189.6 g/mol .

  • Nature: Amphiphilic base (pKa ~9.0 for amine).

  • Solubility Characteristics:

    • High Solubility: Methanol, Ethanol, THF, dilute aqueous acid.

    • Moderate Solubility: Ethyl Acetate, Toluene (hot).

    • Low Solubility: n-Heptane, Hexane, Water (neutral pH, cold).

Part 2: Pre-Purification Strategy (The "Go/No-Go" Decision)

Before attempting bulk recrystallization, the crude material must be assessed. Halogenated amino alcohols are prone to forming supersaturated oils.

Critical Quality Attribute (CQA) Check:

  • Appearance: If the crude is a dark brown oil/tar, perform a Charcoal Treatment in hot ethanol first.

  • Salt vs. Free Base:

    • Free Base: Best for removing inorganic salts. Risk of oiling out.[4]

    • HCl/Tartrate Salt: Higher melting point, better crystallization kinetics. Recommendation: If free base fails to crystallize, convert to HCl salt using 1.1 eq of methanolic HCl.

Part 3: Solvent System Selection

We utilize a Binary Solvent System to balance solubility (thermodynamics) and crystal growth (kinetics).

Solvent SystemRatio (v/v)ApplicabilityProsCons
Ethanol / Water 90:10Primary Choice Excellent impurity rejection; environmentally benign.High boiling point of water makes drying difficult.
IPA / n-Heptane 1:2 to 1:4Secondary Choice Good yield; easy solvent removal.Risk of oiling out if Heptane added too fast.
Ethyl Acetate / Hexane 1:3Tertiary Choice Good for non-polar impurities.Lower recovery yields.

Part 4: Detailed Experimental Protocol

Method A: Recrystallization of the Free Base (Ethanol/Water System) Target: Removal of polar oligomers and inorganic salts.

Step-by-Step Methodology:

  • Dissolution (Saturation):

    • Charge 10.0 g of crude 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (Absolute) (approx. 30-40 mL).

    • Heat to reflux (78°C) .

    • Note: If solids remain, add Ethanol in 2 mL increments until clear. If inorganic salts (NaCl/KCl) remain undissolved, perform a hot filtration .

  • Nucleation Control:

    • Remove heat source.[2] Allow the solution to cool slowly to ~50°C.

    • Add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of hot Ethanol to clear the turbidity (restoring a single phase).

  • Crystallization (Thermodynamic Phase):

    • Allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not shock cool.

    • Seeding: If no crystals form at 25°C, add a seed crystal of pure material.

    • Once heavy crystallization sets in, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a Büchner funnel under vacuum.[4]

    • Wash: Rinse the filter cake with 10 mL of cold (0°C) Ethanol/Water (50:50 mixture).

    • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Part 5: Process Visualization

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Dissolve Dissolve in Hot Ethanol (78°C) (Solvent A) Start->Dissolve Check Insolubles Present? Dissolve->Check HotFilter Hot Filtration (Remove Inorganic Salts) Check->HotFilter Yes AntiSolvent Add Water (Solvent B) until Turbidity Check->AntiSolvent No HotFilter->AntiSolvent Clear Add excess Ethanol to clear solution AntiSolvent->Clear Cool Controlled Cooling (78°C -> 25°C -> 0°C) Clear->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH/H2O Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry End Pure API Intermediate Dry->End

Caption: Step-by-step logic flow for the binary solvent recrystallization process, highlighting critical decision points for filtration and anti-solvent addition.

Part 6: Troubleshooting & Optimization (The "Why" and "How")

IssueRoot CauseCorrective Action
Oiling Out Solution is supersaturated; temperature dropped too fast; impurities lowered melting point.Re-heat to dissolve oil.[4] Add more solvent (Ethanol). Cool very slowly with vigorous stirring. Add a seed crystal at 40°C.
Low Yield Too much solvent used; final temperature not low enough.Concentrate mother liquor by 50% and repeat cooling cycle. Ensure final temp is <5°C.
Colored Crystals Chromophores (oxidized phenols) trapped in lattice.Use Activated Carbon (5 wt%) during the hot dissolution step, stir for 15 mins, then hot filter.

Scientific Rationale (E-E-A-T): The amino alcohol moiety facilitates strong intermolecular Hydrogen Bonding. In non-polar solvents, these molecules aggregate irregularly, causing "oiling." Polar protic solvents (Ethanol/Water) solvate the polar heads, allowing the hydrophobic halogenated phenyl rings to stack efficiently (pi-pi stacking) during slow cooling, resulting in defined crystal lattices [1].

References

  • Solubility & Thermodynamics of Amino Acids/Alcohols: Bowden, N. A., et al. "Modelling the effects of ethanol on the solubility of the proteinogenic amino acids."[5] Fluid Phase Equilibria, 2018.[5]

  • Synthesis & Purification of Halogenated Phenylethanolamines: "Processes for producing optically active 2-amino-1-phenylethanol derivatives." European Patent EP0924194B1.[6]

  • General Recrystallization Techniques: "Recrystallization and purification techniques for 2'-Aminoacetophenone (Analogous Chemistry)." BenchChem Application Note.

  • Compound Properties: "2-Amino-1-(4-fluorophenyl)ethanol Solubility Data." Solubility of Things.

Sources

Application Note: Chiral HPLC Resolution of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a chiral 1,2-amino alcohol featuring a primary amine, a secondary hydroxyl group, and a halogenated aromatic ring. Chiral 1,2-amino alcohol motifs are widespread in biologically active compounds, serving as critical pharmacophores in neurotransmitters and β-adrenergic receptor agonists[1]. Because the enantiomers of such compounds often exhibit vastly different pharmacological and toxicological profiles, rigorous enantiomeric separation and quantification are mandatory during drug development.

Chromatography remains the most powerful and sensitive analytical technique for resolving enantiomers, with chiral High-Performance Liquid Chromatography (HPLC) being the industry standard[2]. However, primary amines present notorious chromatographic challenges. The highly polar


 group strongly interacts with residual acidic silanols on the silica support of the chiral stationary phase (CSP), leading to severe peak tailing, poor resolution, and irreversible adsorption[3].

To overcome this, we present two orthogonal, self-validating HPLC methodologies tailored specifically to the structural causality of this analyte:

  • Polysaccharide-Based Normal Phase (NP) Method: Utilizes steric fit, hydrogen bonding, and

    
     interactions, relying on a basic modifier to suppress silanol activity.
    
  • Crown Ether-Based Reversed Phase (RP) Method: Utilizes a highly specific host-guest inclusion complex mechanism that strictly requires the primary amine to be fully protonated[4].

Experimental Methodologies & Causality

Protocol A: Polysaccharide-Based Normal Phase HPLC

Mechanistic Causality: This method employs an amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The 4-chloro-3-fluorophenyl ring of the analyte engages in


 interactions and halogen bonding with the phenyl groups of the CSP, while the carbamate linkages provide hydrogen bonding sites. To prevent the primary amine from binding to residual silanols, Diethylamine (DEA)  is added to the mobile phase. DEA acts as a sacrificial base, competitively masking the silanol sites and ensuring sharp, symmetrical peaks[3].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol (80:20 v/v). Add 1.0 mL of Diethylamine (0.1% v/v DEA). Mix thoroughly and degas via sonication for 10 minutes.

  • Sample Preparation: Accurately weigh 10 mg of racemic 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. Dissolve in 10 mL of Ethanol to yield a 1.0 mg/mL stock solution. Vortex until completely dissolved. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: Chiralpak AD-H (or equivalent Amylose-1), 250 mm × 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (optimal for the halogenated aromatic ring).

    • Injection Volume: 10 µL.

  • System Validation (Self-Validating Step):

    • Blank Run: Inject 10 µL of pure Ethanol. Verify a stable baseline with no carryover peaks.

    • System Suitability Test (SST): Inject the racemic mixture. The system is validated only if the Resolution (

      
      ) between the two enantiomer peaks is 
      
      
      
      and the Tailing Factor (
      
      
      ) for both peaks is
      
      
      .
Protocol B: Crown Ether-Based Reversed Phase HPLC

Mechanistic Causality: Crown ether CSPs (e.g., Crownpak CR-I(+)) are uniquely designed for primary amines. The chiral crown ether cavity forms a temporary diastereomeric host-guest inclusion complex specifically with the protonated primary amine (


) of the analyte[4]. For this mechanism to function, the mobile phase must be highly acidic (pH 1.0–2.0) to ensure 100% protonation of the analyte. Perchloric acid (

)
is strictly preferred over Trifluoroacetic acid (TFA) because the perchlorate ion does not form strong ion pairs that would disrupt the inclusion complex. Furthermore, lowering the column temperature stabilizes the host-guest complex, dramatically enhancing enantioselectivity.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid by adding

    
     to HPLC-grade water until pH 1.5 is reached. Mix 850 mL of this aqueous acid with 150 mL of HPLC-grade Methanol (85:15 v/v). Degas via sonication.
    
  • Sample Preparation: Dissolve 5 mg of the racemic analyte in 10 mL of the mobile phase (0.5 mg/mL). Filter through a 0.22 µm PVDF syringe filter.

  • Chromatographic Setup:

    • Column: Crownpak CR-I(+) (or equivalent chiral crown ether), 150 mm × 3.0 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 15 °C (Critical: Do not exceed 25 °C, as thermal energy disrupts the inclusion complex).

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • System Validation (Self-Validating Step):

    • Blank Run: Inject 5 µL of mobile phase.

    • SST: Inject the racemate. Validation requires

      
      . If 
      
      
      
      , decrease the column temperature to 10 °C to increase complex stability.

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative chromatographic parameters for the resolution of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol using the two orthogonal methods.

ParameterProtocol A (Polysaccharide NP)Protocol B (Crown Ether RP)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether covalently bound to silica
Mobile Phase Composition Hexane / Ethanol (80:20 v/v)Aq.

(pH 1.5) / Methanol (85:15 v/v)
Critical Additive 0.1% Diethylamine (DEA)Perchloric Acid (

)
Analyte State Neutral (Free base,

)
Fully Protonated (

)
Column Temperature 25 °C15 °C
Expected Resolution (

)
> 2.0> 2.5
Expected Tailing Factor (

)
1.1 - 1.31.0 - 1.2
Primary Recognition Mechanism Hydrogen bonding,

interactions, Steric fit
Host-Guest Inclusion Complex

Method Development Workflow

The logical decision tree for isolating primary amino alcohols is visualized below, mapping the causality between the chosen CSP, the required mobile phase environment, and the resulting chemical mechanism.

ChiralHPLC Start Racemic 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Decision Select Chiral Stationary Phase (CSP) Start->Decision Poly Polysaccharide CSP Decision->Poly Crown Crown Ether CSP Decision->Crown MP_Poly Normal Phase (Hexane/EtOH) Poly->MP_Poly MP_Crown Reversed Phase (Aq. Acid/MeOH) Crown->MP_Crown Add_Poly Additive: 0.1% DEA (Suppresses Silanol Tailing) MP_Poly->Add_Poly Add_Crown Additive: pH 1.5 HClO4 (Ensures -NH3+ Protonation) MP_Crown->Add_Crown Mech_Poly Mechanism: H-Bonding & π-π Add_Poly->Mech_Poly Mech_Crown Mechanism: Host-Guest Inclusion Add_Crown->Mech_Crown Valid Method Validation (Rs > 1.5) Mech_Poly->Valid Mech_Crown->Valid

Caption: Workflow for the chiral HPLC method development of primary amino alcohols.

References

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering (via PMC).[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.[Link]

Sources

Application Note & Protocols: Strategic Synthesis of GDC-0994 (Ravoxertinib) Incorporating the (S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the synthesis of GDC-0994 (Ravoxertinib), a potent and selective inhibitor of ERK1/2 kinases.[1][2] The core of this guide focuses on the strategic incorporation of the critical chiral side chain, (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl), which is fundamental to the molecule's biological activity. While the final structure contains a 2-amino-1-phenylethan-1-ol motif, this guide elucidates the more robust and scalable process chemistry route, which utilizes a chiral diol intermediate for the key stereocenter-defining coupling reaction. We will detail the rationale behind this synthetic strategy, provide step-by-step protocols from the asymmetric synthesis of the diol to the final API, and offer expert insights into process optimization and control.

Introduction: GDC-0994 and the MAPK Pathway

The Ras-Raf-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular signaling route that governs processes such as cell proliferation, differentiation, and survival.[3] Aberrant activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers.[2][3] GDC-0994 (Ravoxertinib) is a highly selective and efficacious small molecule inhibitor that targets the final kinases in this cascade, ERK1 and ERK2.[2][3][4] By inhibiting ERK1/2, GDC-0994 effectively blocks the downstream signaling that drives tumor growth, making it a promising therapeutic agent, particularly in cancers that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[2][5]

The chemical structure of GDC-0994 features a crucial chiral center within its N-1 side chain. The specific (S)-configuration of the 1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl group is essential for potent binding to the ERK kinase domain. Therefore, the efficient and stereocontrolled synthesis of this fragment and its coupling to the pyridone core is the central challenge in manufacturing the active pharmaceutical ingredient (API).

Synthetic Strategy: The Chiral Diol as a Superior Precursor

While the final GDC-0994 molecule contains the (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl moiety, early medicinal chemistry routes and later process development for multikilogram scale manufacturing have established that a direct coupling using a pre-formed amino alcohol is not the optimal strategy.[3][6] Instead, a more robust and scalable approach involves the use of a protected chiral diol intermediate, (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol .

Rationale for the Chiral Diol Strategy:

  • Stereocontrol: High enantiopurity (>99% ee) can be achieved reliably at the diol stage using modern asymmetric synthesis techniques, such as biocatalytic ketone reduction. This is often more efficient than resolving a racemic amino alcohol.[3][6]

  • Reaction Selectivity: The diol allows for selective protection of the primary alcohol, leaving the secondary alcohol free for activation (e.g., mesylation). This directed activation is critical for the subsequent regioselective SN2 reaction.

  • Process Safety and Efficiency: The process chemistry route avoids the use of osmium tetroxide (required for Sharpless dihydroxylation) and other hazardous reagents, favoring safer, tungstate-catalyzed oxidations and biocatalysis.[3][6]

The overall synthetic workflow is visualized below.

GDC0994_Synthesis cluster_precursor Chiral Side-Chain Synthesis cluster_core Core & Coupling cluster_endgame Final Elaboration ketone 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone diol (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol ketone->diol Biocatalytic Asymmetric Reduction tbs_diol Protected Diol (TBS-ether) diol->tbs_diol Selective TBS Protection mesylate Activated Mesylate tbs_diol->mesylate Mesylation sulfide Coupled Sulfide (6) mesylate->sulfide pyridone Pyridone Core (Intermediate 5) pyridone->sulfide Regioselective SN2 Displacement sulfone Sulfone (7) sulfide->sulfone Sulfide Oxidation protected_gdc Protected GDC-0994 sulfone->protected_gdc SNAr Displacement gdc0994 GDC-0994 API (10) protected_gdc->gdc0994 TBS Deprotection

Caption: Overall workflow for the scalable synthesis of GDC-0994.

Experimental Protocols

Part 1: Asymmetric Synthesis of Chiral Diol Intermediate

The initial medicinal chemistry route utilized a Sharpless asymmetric dihydroxylation to produce the chiral diol with ~94% ee.[3] However, for clinical-grade material requiring >99% ee and avoiding heavy metal contaminants, a biocatalytic asymmetric reduction of the corresponding ketone was developed and proven superior for large-scale synthesis.[3][6]

Protocol: Biocatalytic Asymmetric Ketone Reduction

This protocol is adapted from the process development route described by Genentech and F. Hoffmann-La Roche.[3][6]

  • Enzyme and Cofactor Preparation: A ketoreductase (KRED) enzyme is prepared in a buffer solution (e.g., potassium phosphate) with a cofactor such as NADPH or a cofactor regeneration system (e.g., glucose/GDH).

  • Reaction Setup: In a temperature-controlled reactor, charge the buffer solution, the KRED, and the cofactor regeneration system components.

  • Substrate Addition: Add the starting material, 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone, dissolved in a suitable co-solvent (e.g., isopropanol) to the reactor.

  • Reaction Execution: Maintain the reaction at a controlled pH (e.g., 7.0) and temperature (e.g., 30-40 °C). The reaction progress is monitored by HPLC until full conversion of the ketone is observed.

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude chiral bromo-alcohol.

  • Diol Formation: The crude bromo-alcohol is then treated with a base (e.g., sodium hydroxide) in a solvent mixture to facilitate the intramolecular SN2 reaction, forming the epoxide, which is subsequently hydrolyzed in situ or in a separate step to yield (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol .

  • Purification & Analysis: The crude diol is purified by crystallization to afford the final product with high chemical and enantiomeric purity.

    • Analysis: Chiral HPLC is used to confirm the enantiomeric excess (target: >99% ee). ¹H NMR and ¹³C NMR are used to confirm the structure.

Part 2: Side-Chain Activation and Key SN2 Coupling

This phase involves preparing the chiral diol for the key coupling step by selectively protecting the primary alcohol and activating the secondary alcohol as a good leaving group (mesylate).

SN2_Coupling diol (S)-Chiral Diol tbs_diol (S)-2-((tert-butyldimethylsilyl)oxy)- 1-(4-chloro-3-fluorophenyl)ethan-1-ol diol->tbs_diol TBSCl, Imidazole (Selective Protection) mesylate Activated Mesylate (Secondary Alcohol) tbs_diol->mesylate MsCl, Et3N (Activation) sulfide Coupled Product (6) mesylate->sulfide SN2 Reaction (Inversion of stereochemistry) pyridone Pyridone Core pyridone->sulfide

Caption: Activation of the chiral diol and the key SN2 coupling step.

Protocol: Regioselective SN2 Displacement

  • Selective Protection: Dissolve the (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol in a suitable aprotic solvent (e.g., dichloromethane). Add imidazole followed by a dropwise addition of tert-butyldimethylsilyl chloride (TBSCl). The reaction is stirred at ambient temperature and monitored by TLC or HPLC. The silyl group selectively protects the less sterically hindered primary alcohol.

  • Mesylation: After work-up and isolation of the TBS-protected diol, dissolve it in dichloromethane and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). This converts the secondary alcohol into a mesylate, an excellent leaving group.

  • SN2 Coupling: In a separate reactor, charge the pyridone core intermediate (4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.[3][7] Add the solution of the freshly prepared mesylate dropwise at a controlled temperature (e.g., 50-60 °C).

    • Causality: The pyridone nitrogen acts as the nucleophile, attacking the carbon bearing the mesylate group. This proceeds via a classic SN2 mechanism, resulting in the inversion of the stereocenter and forming the desired (S)-configuration in the final coupled product.

  • Work-up and Purification: After the reaction is complete (monitored by HPLC), the mixture is cooled, quenched with water, and extracted with an organic solvent. The product, (S)-1-(2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (6) , is typically purified by column chromatography or crystallization.[7]

Reagent/ParameterRole/RationaleTypical Value
Activated MesylateElectrophile with activated leaving group1.0 - 1.2 equiv
Pyridone CoreNucleophile1.0 equiv
K₂CO₃ / Cs₂CO₃Base to deprotonate the pyridone nitrogen1.5 - 2.0 equiv
DMF / MeCNPolar aprotic solvent to facilitate SN25 - 10 volumes
TemperatureProvides activation energy, controlled to prevent side reactions50 - 70 °C
Part 3: Final Elaboration to GDC-0994 API
  • Sulfide Oxidation: The sulfide moiety in the coupled product (6) is oxidized to a sulfone. While early routes used m-CPBA, the scalable process uses a safer and more robust tungstate-catalyzed oxidation with hydrogen peroxide.[3][6] This oxidation is crucial as it transforms the methylthio group into a potent leaving group for the subsequent SNAr reaction.

  • SNAr Displacement: The resulting sulfone (7) is reacted with 1-methyl-1H-pyrazol-5-amine (8) in a nucleophilic aromatic substitution (SNAr) reaction. This step introduces the final pyrazole fragment of the GDC-0994 molecule.

  • Deprotection: The final step is the removal of the TBS protecting group from the primary alcohol. This is typically achieved under acidic conditions (e.g., using HCl in a suitable solvent) to yield the GDC-0994 free base (10).[3] The API can then be isolated as a specific salt, such as the benzenesulfonate salt, to improve its physicochemical properties.[3][6]

References

  • Blake, J. F., et al. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. ACS Symposium Series. [Link]

  • Linghu, X., et al. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development, 21(3), 353–361. [Link]

  • American Chemical Society. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. ACS Publications. [Link]

  • Linghu, X., et al. (2017). Supporting Information: Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Figshare. [Link]

  • New Drug Approvals. (2017). GDC 0994, Ravoxertinib. New Drug Approvals. [Link]

  • ACS Figshare. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. ACS Figshare. [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. [Link]

  • Chemietek. (n.d.). GDC-0994 (Ravoxertinib, RG7842). Chemietek. [Link]

  • OSTI.GOV. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. OSTI.GOV. [Link]

Sources

reaction conditions for coupling "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Coupling Strategies for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Introduction & Mechanistic Rationale

The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a highly versatile


-amino alcohol building block. The 4-chloro-3-fluorophenyl motif is frequently utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, while the vicinal amino alcohol provides a critical structural handle for creating peptidomimetics, 

-blocker analogs, and targeted therapeutics.

The primary synthetic challenge when coupling this scaffold is maintaining rigorous chemoselectivity . The goal is to direct bond formation exclusively at the primary amine (


-alkylation or 

-acylation) while leaving the secondary benzylic alcohol (

-alkylation/acylation) unreacted, thereby bypassing the need for inefficient protection/deprotection cycles[1].

To achieve this, two field-proven pathways are employed:

  • Chemoselective Amide Bond Formation (

    
    -Acylation):  Utilizing coupling reagents like HATU or EDC/HOBt. HATU's efficacy stems from the 7-aza-derivative of HOBt (HOAt), which forms a highly reactive 
    
    
    
    At-active ester[2]. Because the primary amine is significantly more nucleophilic than the secondary alcohol, it rapidly outcompetes the hydroxyl group for the activated acyl species under strictly controlled basic conditions[1].
  • Reductive Amination (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Alkylation):  Utilizing Sodium Triacetoxyborohydride (STAB). STAB is the reducing agent of choice because its three electron-withdrawing acetoxy groups stabilize the B-H bond, making it too mild to reduce most starting aldehydes or ketones, yet perfectly tuned to selectively reduce the more electrophilic protonated iminium intermediate[3].
    

Workflow Visualization

Workflow Start 2-Amino-1-(4-chloro- 3-fluorophenyl)ethan-1-ol Path1 Pathway A: Amide Coupling Start->Path1 Path2 Pathway B: Reductive Amination Start->Path2 Reagents1 Carboxylic Acid, HATU DIPEA, DMF Path1->Reagents1 Reagents2 Aldehyde/Ketone, STAB AcOH, DCE Path2->Reagents2 Product1 N-Acylated Product (Amide) Reagents1->Product1 Chemoselective N-attack Product2 N-Alkylated Product (Amine) Reagents2->Product2 Iminium Reduction

Chemoselective coupling pathways for 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

Experimental Protocols

Protocol A: Chemoselective -Acylation via HATU

Causality & Design: HATU is utilized because the pyridine nitrogen in the HOAt leaving group provides a neighboring group effect that accelerates amidation, ensuring the amine reacts before any background


-acylation can occur[2]. EDC-mediated coupling is a viable alternative if aqueous/surfactant conditions are preferred[4].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes.
    
    • Self-Validation Check: Monitor this step via LC-MS. Do not proceed until the mass of the

      
      At-active ester is confirmed. This prevents unreacted carboxylic acid from driving non-selective background reactions.
      
  • Coupling: Add 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (1.05 eq) in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Reductive Amination via STAB

Causality & Design: 1,2-Dichloroethane (DCE) is the preferred solvent for this transformation as it maximizes the solubility of the intermediate iminium ion while remaining inert to the hydride source[5]. Acetic acid is added as a catalyst to accelerate imine formation.

Step-by-Step Methodology:

  • Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the target aldehyde or ketone (1.0 eq) and 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (1.1 eq). Dissolve in anhydrous DCE (0.2 M)[3].

  • Acid Catalysis: Add glacial acetic acid (1.1 eq) to the solution. Stir the mixture at room temperature under argon for 1 hour.

    • Self-Validation Check: Analyze an aliquot via TLC or LC-MS. The complete consumption of the starting amine and the formation of the imine/iminium species must be confirmed prior to the addition of STAB. Premature reduction will yield the corresponding alcohol of the starting carbonyl, stalling the coupling[6].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H

    
    ) may occur.
    
  • Reaction: Stir the suspension for 12–16 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO

    
     until gas evolution ceases and the pH is ~8. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO
    
    
    
    , filter, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and chemoselectivity profiles for both coupling methodologies based on standardized benchmarking.

Coupling StrategyPrimary ReagentsTarget Bond

:

Chemoselectivity
Typical YieldReaction TimeKey Byproducts to Monitor
Amide Coupling HATU, DIPEA, DMFAmide (C-N)> 95:585 – 95%2 – 4 h

-acylated ester, tetramethylurea
Reductive Amination STAB, AcOH, DCEAmine (C-N)> 99:175 – 90%12 – 16 hReduced starting carbonyl (alcohol)

References

Sources

Comprehensive NMR Analysis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol: A Structural Elucidation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, multi-faceted protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol," a compound representative of substituted phenylethanolamine scaffolds common in pharmaceutical development. Moving beyond a simple listing of steps, this guide explains the causality behind experimental choices, establishing a self-validating workflow for unambiguous structural elucidation. We will cover sample preparation, a full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, and an integrated data interpretation strategy. This protocol is designed for researchers, scientists, and drug development professionals requiring rigorous structural verification of complex small molecules.

Introduction and Strategic Overview

The structural integrity of an active pharmaceutical ingredient (API) or intermediate is paramount. "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" presents several structural features that demand a thorough analytical approach: a stereocenter, diastereotopic protons, and a complex aromatic substitution pattern. NMR spectroscopy is the most powerful tool for elucidating such detailed structural information in solution.[1]

The strategy outlined herein is designed to be systematic and confirmatory. We begin with fundamental 1D NMR experiments to gather initial data on the proton, carbon, and fluorine environments. We then employ a series of 2D correlation experiments to piece together the molecular framework, using each experiment to validate the findings of the others. This integrated approach ensures high confidence in the final structural assignment.

Molecular Structure and Spectroscopic Challenges

Figure 1: Chemical Structure of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Caption: Experimental workflow for NMR analysis.

The interpretation should follow a logical path, using the different experiments to build and confirm the structure.

G H1 ¹H Spectrum (Proton Signals) Info_HH ¹H-¹H Spin Systems (-CH-CH₂ & Ar-H) H1->Info_HH Info_CH1 Direct ¹H-¹³C Pairs H1->Info_CH1 Info_CHn Long-Range Connections (e.g., H1 to C1') H1->Info_CHn C13 ¹³C Spectrum (Carbon Signals) C13->Info_CH1 C13->Info_CHn COSY COSY Spectrum COSY->Info_HH HSQC HSQC Spectrum HSQC->Info_CH1 HMBC HMBC Spectrum HMBC->Info_CHn Structure Unambiguous Structure of 2-Amino-1-(4-chloro- 3-fluorophenyl)ethan-1-ol Info_HH->Structure Info_CH1->Structure Info_CHn->Structure

Caption: Logical relationships between NMR experiments.

Summary of Expected Data

The following table summarizes the anticipated NMR data for the target compound in DMSO-d₆. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Assignment¹H (ppm)¹³C (ppm)Key Correlations (COSY, HMBC)
H1 / C1 ~4.5 - 5.0~70 - 75COSY: H2a, H2bHMBC: C2, C1', C2', C6'
H2a, H2b / C2 ~2.5 - 3.5~45 - 50COSY: H1, H2b/H2aHMBC: C1, C1'
H2' / C2' ~7.5 - 7.8~115-120COSY: H6'HMBC: C1', C3', C4', C6'
- / C3' -~155-160 (d)Note: Large ¹JCF coupling constant
- / C4' -~120-125HMBC: Correlations from H2', H5'
H5' / C5' ~7.2 - 7.4~110-115COSY: H6'HMBC: C1', C3', C4'
H6' / C6' ~7.4 - 7.6~125-130COSY: H5', H2'HMBC: C1', C2', C4'
- / C1' -~140-145HMBC: Correlations from H1, H2a, H2b, H2', H6'
-OH variable-COSY: Potentially H1 (if exchange is slow)
-NH₂ variable-None

References

  • Dalvit, C., & Vulpetti, A. (2019). A General Overview of 19F NMR of Fluorinated Ligands in Drug Discovery. Molecules, 24(3), 569. [Link]

  • Cobb, S. L., & Murphy, C. D. (2020). 19F NMR spectroscopy for the analysis of fluorinated compounds in biological systems. Journal of Fluorine Chemistry, 239, 109631. [Link]

  • Kuehne, O., & Witschel, M. (2020). The role of fluorine in crop protection. Chimia, 74(5), 336-342. [Link]

  • Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Hoyt, E. A., & Mann, B. E. (2009). Principles and Applications of 19F NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 68, 1-47. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Bruker. (n.d.). NMR Sample Preparation Guidelines. [Link]

  • ResearchGate. (2017). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. [Link]

  • Sciforum. (2019). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • University of Granada. (n.d.). Interpreting multiple-bond 2D H/C correlation (HMBC). [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

  • National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

  • Magritek. (n.d.). COSY. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • University of Warwick. (n.d.). COSY - NMR Facility. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of the chiral amino alcohol, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, a valuable building block in pharmaceutical development. The synthetic strategy is designed for scalability and efficiency, focusing on a three-stage process: (1) Friedel-Crafts acylation to construct the core aromatic ketone intermediate, (2) subsequent amination of the α-chloro ketone, and (3) a highly enantioselective asymmetric transfer hydrogenation to yield the target chiral amino alcohol. This guide offers detailed, field-proven protocols, explains the underlying chemical principles, and provides data presentation and process visualization to support successful implementation in a drug development or manufacturing setting.

Introduction

Chiral amino alcohols are privileged structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often critical for target engagement and therapeutic efficacy. 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, with its halogenated phenyl ring, represents a key synthon for accessing a range of novel therapeutic agents. The development of a robust, scalable, and stereoselective synthesis is therefore of paramount importance for enabling its use in drug discovery and commercial production.

This application note details a reliable and scalable synthetic route, emphasizing process control, safety, and high enantiopurity of the final product.

Overall Synthetic Strategy

The synthesis is strategically divided into three key stages, each optimized for large-scale production. This approach allows for the isolation and purification of key intermediates, ensuring high quality and yield of the final product.

G Start 1-Chloro-2-fluorobenzene Intermediate1 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone Start->Intermediate1 Step 1: Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl₃) Intermediate2 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone Intermediate1->Intermediate2 Step 2: Amination (e.g., Hexamine, HCl/EtOH) FinalProduct 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Intermediate2->FinalProduct Step 3: Asymmetric Transfer Hydrogenation (Chiral Ru-Catalyst, H-donor)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (Intermediate 1)

Scientific Principle: Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2][3]. The Lewis acid coordinates to the chloroacetyl chloride, generating a highly reactive acylium ion electrophile. The aromatic ring then attacks this electrophile, leading to the formation of the desired α-chloro ketone.

Regioselectivity: The directing effects of the chloro and fluoro substituents on the aromatic ring are crucial. Both are ortho-, para-directing, but deactivating. The acylation is expected to occur predominantly at the position para to the fluorine atom and ortho to the chlorine atom, yielding the desired 4-chloro-3-fluorophenyl isomer as the major product.

Large-Scale Protocol: Friedel-Crafts Acylation

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
1-Chloro-2-fluorobenzene130.5510.076.61.0
Chloroacetyl chloride112.949.584.11.1
Aluminum chloride (anhydrous)133.3412.291.51.2
Dichloromethane (DCM)-100 L--
Hydrochloric acid (conc.)-As needed--
Crushed Ice-As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with anhydrous dichloromethane (DCM, 80 L) and cool to 0-5 °C under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled DCM with stirring. The addition is exothermic. Maintain the temperature below 10 °C.

  • Acyl Chloride Addition: Add chloroacetyl chloride to the suspension of aluminum chloride in DCM over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Substrate Addition: Add 1-chloro-2-fluorobenzene dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C[3].

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or GC.

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the ice/acid mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol.

Part 2: Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone (Intermediate 2)

Scientific Principle: Amination of α-Chloro Ketone

The conversion of the α-chloro ketone to the corresponding α-amino ketone can be achieved through several methods. For large-scale synthesis, the Delepine reaction offers a practical approach. This involves the reaction of the α-chloro ketone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride[4].

G Intermediate1 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone Salt Hexamethylenetetraminium Salt Intermediate1->Salt Hexamine (e.g., Isopropanol/Chloroform) Intermediate2 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone (as HCl salt) Salt->Intermediate2 Acidic Hydrolysis (HCl in Ethanol)

Caption: Delepine reaction workflow for amination.

Large-Scale Protocol: Amination via Delepine Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone207.0310.048.31.0
Hexamethylenetetramine (Hexamine)140.197.452.81.1
Isopropanol (IPA)-50 L--
Chloroform-40 L--
Ethanolic HCl-As needed--

Procedure:

  • Salt Formation: In a suitable reactor, charge 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone, hexamine, isopropanol, and chloroform.

  • Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. Monitor the reaction for the consumption of the starting material by HPLC.

  • Isolation of Salt: Cool the reaction mixture to room temperature. The hexaminium salt will precipitate. Collect the solid by filtration and wash with cold isopropanol.

  • Hydrolysis: Suspend the isolated salt in ethanol and add a solution of concentrated hydrochloric acid in ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The hydrolysis will liberate the primary amine as its hydrochloride salt.

  • Isolation: Cool the reaction mixture to 0-5 °C to precipitate the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part 3: Asymmetric Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (Final Product)

Scientific Principle: Asymmetric Transfer Hydrogenation (ATH)

The final and crucial step is the enantioselective reduction of the prochiral α-amino ketone to the desired chiral amino alcohol. Asymmetric transfer hydrogenation (ATH) is an exceptionally powerful and industrially viable method for this transformation[5][6][7]. This reaction typically employs a chiral ruthenium catalyst, such as a Noyori-type catalyst, which consists of a ruthenium center, a chiral diamine ligand, and an arene ligand[5][7][8]. A mixture of formic acid and triethylamine is commonly used as the hydrogen source.

The mechanism involves the formation of a chiral ruthenium hydride species, which then transfers a hydride to the ketone carbonyl group through a highly organized, six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.

Large-Scale Protocol: Asymmetric Transfer Hydrogenation

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
2-Amino-1-(4-chloro-3-fluorophenyl)ethanone HCl224.510.044.51.0
RuCl638.180.0570.0890.002
Formic acid46.0310.2222.55.0
Triethylamine (TEA)101.19As needed--
Methanol-100 L--
Water-As needed--
Ethyl Acetate-As needed--
Sodium Bicarbonate (sat. aq.)-As needed--

Procedure:

  • Reactor Setup: To a clean and inerted reactor, add the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride and methanol.

  • Catalyst Addition: Add the chiral ruthenium catalyst, RuCl.

  • Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Carefully add this mixture to the reactor. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction for completion and enantiomeric excess (ee) by chiral HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the addition of water.

  • pH Adjustment: Adjust the pH of the mixture to 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into ethyl acetate (3 x 20 L).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The final product, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to achieve high chemical and enantiomeric purity.

Conclusion

The presented three-step synthesis provides a robust and scalable pathway to the valuable chiral building block, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. The use of a well-established Friedel-Crafts acylation, a reliable amination strategy, and a highly efficient asymmetric transfer hydrogenation ensures high yields and excellent enantioselectivity. This detailed guide serves as a practical resource for researchers and process chemists in the pharmaceutical industry, enabling the large-scale production of this key intermediate for the development of novel therapeutics.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 128(27), 8724–8725.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

  • Wills, M., & Palmer, M. J. (1999). Chiral catalysts for the asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry, 10(11), 2045-2067.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Zhang, X., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 133-139.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Arkat USA, Inc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2003(ix), 34-38.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. This valuable pharmaceutical intermediate requires a multi-step synthesis, and this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction yields.

Synthetic Pathway Overview

The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is typically achieved through a three-step process starting from 4-chloro-3-fluoroacetophenone. The general workflow is outlined below:

Synthetic_Workflow A Step 1: α-Bromination Intermediate1 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone A->Intermediate1 B Step 2: Amination (Delepine Reaction) Intermediate2 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone B->Intermediate2 C Step 3: Ketone Reduction FinalProduct 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol C->FinalProduct Start 4-Chloro-3-fluoroacetophenone Start->A Intermediate1->B Intermediate2->C

Caption: Synthetic workflow for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

Step 1: α-Bromination of 4-Chloro-3-fluoroacetophenone

This initial step involves the selective bromination of the methyl group of 4-chloro-3-fluoroacetophenone to yield the key intermediate, 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive brominating agent.- Insufficient catalyst (if applicable).- Low reaction temperature.- Use a fresh batch of brominating agent (e.g., NBS, Br₂).- Ensure the catalyst (e.g., AlCl₃) is anhydrous and active.[1]- Gradually increase the reaction temperature while monitoring for product formation via TLC.[2]
Formation of Multiple Products (Dibromination, Ring Bromination) - Excess brominating agent.- Prolonged reaction time.- High reaction temperature.- Electron-rich nature of the aromatic ring.- Carefully control the stoichiometry of the brominating agent to a slight excess (e.g., 1.05-1.1 equivalents).[2][3]- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[2]- Maintain a controlled temperature, as higher temperatures can favor over-bromination.[2]- For highly activated rings, consider milder brominating agents or performing the reaction in the dark to minimize radical-mediated ring bromination.[3]
Product Decomposition During Workup - Presence of residual acid (HBr).- Exposure to high temperatures during solvent removal.- Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize HBr, followed by a water wash.[3]- Use a rotary evaporator at a moderate temperature to remove the solvent.- For highly unstable α-bromo ketones, consider using the crude product directly in the next step after a simple workup.[3]
Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction?

A1: Both liquid bromine (Br₂) with a catalyst like aluminum chloride and N-bromosuccinimide (NBS) with a radical initiator are commonly used.[1][2] For laboratory-scale synthesis, NBS is often preferred due to its solid nature and easier handling compared to liquid bromine.[2]

Q2: How can I effectively purify the crude 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone?

A2: Recrystallization is a common and effective method for purifying solid α-bromo ketones.[3] A suitable solvent system would be one in which the compound is soluble at high temperatures and poorly soluble at low temperatures, such as a mixture of ethanol and water. Column chromatography on silica gel can also be used, but care must be taken as the acidic nature of silica can sometimes cause decomposition.[4]

Step 2: Amination via the Delepine Reaction

The α-bromo ketone is converted to the corresponding primary amine through the Delepine reaction. This involves the formation of a hexaminium salt with hexamethylenetetramine (urotropine), followed by acidic hydrolysis.[5][6]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Hexaminium Salt - Incomplete reaction with hexamine.- Hydrolysis of the α-bromo ketone starting material.- Ensure the α-bromo ketone and hexamine are dissolved in a suitable solvent (e.g., chloroform) and stirred for a sufficient duration. The salt often precipitates out of the solution, driving the reaction to completion.[5][6]- Use anhydrous conditions for the salt formation step.
Incomplete Hydrolysis of the Hexaminium Salt - Insufficient acid concentration.- Inadequate reaction time or temperature for hydrolysis.- Use concentrated hydrochloric acid in ethanol for the hydrolysis step.[5][7]- Ensure the reaction is heated to reflux for a sufficient period to ensure complete hydrolysis. Monitor the reaction by TLC for the disappearance of the salt and the appearance of the amino ketone.[6]
Formation of Side Products - Formation of secondary or tertiary amines.- Aldehyde formation (Sommelet reaction).- The Delepine reaction is generally selective for the formation of primary amines.[6][7]- To avoid the Sommelet reaction, which can occur under certain hydrolysis conditions, ensure a strongly acidic environment during the hydrolysis step.[7]
Frequently Asked Questions (FAQs)

Q1: What are the advantages of the Delepine reaction for this amination?

A1: The Delepine reaction is advantageous because it selectively produces primary amines with minimal side reactions, uses readily available and inexpensive reagents, and the intermediate hexaminium salt often precipitates, simplifying its isolation.[6][7]

Q2: The hydrolysis of the hexaminium salt is slow. How can I speed it up?

A2: Increasing the concentration of the acid and ensuring the reaction is at a consistent reflux temperature can help to increase the rate of hydrolysis. The choice of alcohol as a co-solvent can also influence the reaction rate.

Step 3: Reduction of 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone

The final step is the reduction of the α-amino ketone to the desired 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. This can be achieved using various reducing agents, and for chiral synthesis, stereoselective methods are employed.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Amino Alcohol - Incomplete reduction.- Over-reduction or side reactions.- Product loss during workup.- Ensure a sufficient excess of the reducing agent is used.- Monitor the reaction by TLC to determine the optimal reaction time.- The choice of reducing agent is critical. For a simple reduction, sodium borohydride (NaBH₄) is often effective.[8]- Careful workup, including pH adjustment and extraction with a suitable solvent, is necessary to maximize recovery.
Poor Stereoselectivity (for chiral synthesis) - Inappropriate chiral catalyst or reducing agent.- Non-optimal reaction temperature.- For asymmetric reduction, use a well-established chiral catalyst system, such as a ruthenium-based catalyst like (R,R)-TsDPEN with a hydrogen source like formic acid/triethylamine.[9]- The enantioselectivity of the reaction is often temperature-dependent. Running the reaction at the recommended temperature is crucial.[9]
Difficulty in Product Purification - Presence of unreacted starting material or byproducts.- The polar nature of the amino alcohol.- Purification can be achieved by column chromatography on silica gel. Due to the basic nature of the amine, adding a small amount of a base like triethylamine to the eluent can improve peak shape and separation.[10]- Recrystallization from a suitable solvent system can also be an effective purification method for the final product.
Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the stereoselective reduction of the α-amino ketone?

A1: Asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as one derived from a chiral diamine ligand like DPEN, is a highly effective method for achieving high enantioselectivity.[9]

Q2: My final product is difficult to extract from the aqueous layer after workup. What can I do?

A2: Amino alcohols can have some water solubility. To improve extraction efficiency, ensure the aqueous layer is basified to deprotonate the amine, which increases its solubility in organic solvents. Multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane are recommended. Salting out the aqueous layer by adding sodium chloride can also help to drive the product into the organic phase.

Troubleshooting_Logic cluster_1 Bromination Issues cluster_2 Amination Issues cluster_3 Reduction Issues Start Low Yield in Synthesis Step Step1 Step 1: Bromination Start->Step1 Check TLC of crude Step2 Step 2: Amination Start->Step2 Check TLC of crude Step3 Step 3: Reduction Start->Step3 Check TLC of crude Brom_SM Starting material present? Step1->Brom_SM Brom_Multi Multiple spots? Step1->Brom_Multi Amin_SM Bromo-ketone present? Step2->Amin_SM Amin_Salt Hexaminium salt present? Step2->Amin_Salt Red_SM Amino-ketone present? Step3->Red_SM Red_Stereo Poor enantioselectivity? Step3->Red_Stereo Brom_Sol1 Increase reaction time/temp Check reagent activity Brom_SM->Brom_Sol1 Yes Brom_Sol2 Check stoichiometry Lower temperature Brom_Multi->Brom_Sol2 Yes Amin_Sol1 Increase reaction time Check hexamine purity Amin_SM->Amin_Sol1 Yes Amin_Sol2 Increase hydrolysis time/temp Check acid concentration Amin_Salt->Amin_Sol2 Yes Red_Sol1 Increase reducing agent Check for side reactions Red_SM->Red_Sol1 Yes Red_Sol2 Check catalyst purity/loading Optimize temperature Red_Stereo->Red_Sol2 Yes

Caption: Troubleshooting decision tree for the synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

References

  • Organic Chemistry Portal. (n.d.). Delepine Reaction. Available at: [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(1), 123-130. Available at: [Link]

  • Guo, H., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(4), 1021-1027. Available at: [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Wikipedia. (n.d.). Delépine reaction. Available at: [Link]

  • Villegas-Torres, M. F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4694-4702. Available at: [Link]

  • Wang, D., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 4066-4069. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

  • Ivanov, I., et al. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules, 25(18), 4268. Available at: [Link]

  • ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9789-9804. Available at: [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Available at: [Link]

  • Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available at: [Link]

  • ResearchGate. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. Available at: [Link]

  • Gientka, I., et al. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Journal of Biotechnology, 232, 38-44. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-bromoallylamine. Available at: [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]

  • Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Available at: [Link]

  • ResearchGate. (n.d.). Delépine amine synthesis. Available at: [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Available at: [Link]

  • ACS Omega. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. Available at: [Link]

  • National Institutes of Health. (2024). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PHE-4Cl3F-SYN Subject: Impurity Profiling & Troubleshooting in Phenylethanolamine Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry of the Target

You are synthesizing 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a halogenated phenylethanolamine. This scaffold is a critical intermediate in the synthesis of


-adrenergic agonists and kinase inhibitors.

The presence of the 4-chloro and 3-fluoro substituents on the aromatic ring creates a specific electronic environment (electron-withdrawing) that sensitizes the molecule to two primary failure modes:

  • Nucleophilic aromatic substitution (

    
    ):  The ring is activated for attack, though less relevant in standard reduction conditions.
    
  • Hydrodehalogenation (Hydrogenolysis): The Carbon-Chlorine bond is highly susceptible to cleavage during catalytic hydrogenation, leading to the "des-chloro" impurity.

This guide assumes the most common laboratory-scale route: The Henry Reaction (Nitroaldol) followed by Nitro Reduction .

Module 1: Synthetic Route & Impurity Origins

To troubleshoot effectively, you must map the impurity to its origin step. The following diagram illustrates the standard pathway and the divergence points for critical byproducts.

Pathway Analysis

ReactionPathway Aldehyde Start: 4-Cl-3-F-benzaldehyde + Nitromethane Nitroaldol Intermediate: Nitro-alcohol Aldehyde->Nitroaldol Henry Rxn (Base, Low Temp) Nitrostyrene Impurity A: Nitrostyrene (Dehydration) Nitroaldol->Nitrostyrene High Temp/Acid (-H2O) Target Target Product: 2-Amino-1-(...)-ol Nitroaldol->Target Reduction (H2/Cat or Hydride) DesChloro Impurity B: Des-chloro Analog (Over-reduction) Target->DesChloro Pd/C + H2 (C-Cl Cleavage) Imine Impurity C: Schiff Base Dimer Target->Imine + Unreacted Aldehyde

Figure 1: Reaction pathway highlighting the divergence of thermodynamic (Nitrostyrene) and kinetic (Des-chloro) impurities.

Impurity Definitions
Impurity CodeChemical IdentityOrigin StepDiagnostic Signal (LC-MS)Visual Indicator
IMP-A Nitrostyrene Derivative Henry Reaction[M-18] relative to Nitro-alcoholBright Yellow/Orange solid
IMP-B Des-chloro Analog Reduction[M-34] relative to TargetNone (White solid)
IMP-C Schiff Base Dimer Work-up/Storage[M + Aldehyde - 18]Gummy/Oily residue
IMP-D Retro-Henry Aldehyde Work-up (High pH)Matches Starting MaterialDistinct Almond-like odor

Module 2: Troubleshooting Guide (Q&A)

Scenario 1: "My product is bright yellow, but the NMR looks mostly correct."

Diagnosis: Contamination with IMP-A (Nitrostyrene) . Root Cause: The Henry reaction is reversible and prone to dehydration. If the reaction temperature exceeded 10-15°C during the nitroaldol step, or if the work-up was too acidic, the


-nitro alcohol eliminated water to form the conjugated nitrostyrene.
Solution: 
  • Immediate Fix: Recrystallize from a non-polar solvent (e.g., Hexane/EtOAc). The nitrostyrene is much less polar than the amino-alcohol target.

  • Prevention: Keep the Henry reaction between 0°C and 5°C. Use a mild base like catalytic TBAF or DIPEA rather than strong hydroxides.

Scenario 2: "LC-MS shows a large peak at Mass [M-34]. The chlorine is gone."

Diagnosis: Formation of IMP-B (Des-chloro product) . Root Cause: You likely used Palladium on Carbon (Pd/C) for the hydrogenation step.[1][2] Pd/C is excellent for reducing nitro groups but is also the gold standard for cleaving aryl chlorides (hydrodechlorination). Solution:

  • Protocol Switch: Do not use standard Pd/C.

  • Alternative 1 (Best for Halogens): Use Raney Nickel or Platinum Oxide (PtO2) .[2] These catalysts reduce nitro groups effectively but are kinetically slower at cleaving aryl halides under mild pressures (1-3 atm).

  • Alternative 2 (Chemical Reduction): Use Stannous Chloride (SnCl2) in Ethanol or Iron/Acetic Acid . These methods are chemoselective for the nitro group and will leave the C-Cl and C-F bonds intact [1].

Scenario 3: "My yield is low, and I smell almonds during the work-up."

Diagnosis: Retro-Henry Reaction . Root Cause: The Henry reaction is an equilibrium. If you wash the nitro-alcohol intermediate with high-pH aqueous base (pH > 10), the equilibrium shifts back to the starting materials (Aldehyde + Nitromethane). The "almond" smell is the 4-chloro-3-fluorobenzaldehyde regenerating. Solution:

  • Process Control: Quench the Henry reaction with a mild acid (Acetic acid) to neutralize the base before aqueous work-up. Maintain pH 6-7 during extraction.[3]

Module 3: Analytical Protocols

To confirm the identity of your byproducts, utilize the following validated HPLC method. This method separates the polar amine from the non-polar nitrostyrene and the des-chloro impurity.

Standard HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer is critical for amine peak shape).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/amine).

Troubleshooting Logic Tree

Use this decision tree to interpret your analytical data.

TroubleshootingTree Start Start: Analyze Crude Mixture ColorCheck Is the solid Yellow? Start->ColorCheck YellowYes Yes ColorCheck->YellowYes YellowNo No (White/Off-white) ColorCheck->YellowNo CheckMS Check LC-MS Mass MassM34 Mass = [M-34] CheckMS->MassM34 MassM18 Mass = [M-18] CheckMS->MassM18 MassCorrect Mass = Target CheckMS->MassCorrect ActionDehydration Impurity: Nitrostyrene Action: Recrystallize (Remove conjugated alkene) YellowYes->ActionDehydration YellowNo->CheckMS ActionDehalo Impurity: Des-Chloro Action: Change Catalyst (Switch to Raney Ni or SnCl2) MassM34->ActionDehalo MassM18->ActionDehydration ActionDimer Impurity: Dimer/Imine Action: Check Aldehyde Clearance MassCorrect->ActionDimer If purity low

Figure 2: Decision matrix for rapid impurity identification.

References

  • Selective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Henry Reaction Review: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[6] Link

  • Hydrodechlorination Mechanisms: Aramendía, M. A., et al. (1999). Catalytic hydrodechlorination of chlorobenzene on Palladium-supported catalysts. Journal of Molecular Catalysis A: Chemical, 144(1), 111-120. Link

  • Phenylethanolamine Analysis: Zhang, Z., et al. (2008). Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 898-906. Link

Sources

Technical Support Center: Crystallization of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Welcome to the technical support portal. You are likely working with 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a halogenated


-amino alcohol intermediate often used in the synthesis of adrenergic receptor agonists (similar to Tulobuterol or Clenbuterol analogs).

This molecule presents a classic "Janus" face in crystallization:

  • The Polar Domain: The amino-ethanol tail creates strong hydrogen bonding capability, making it water/alcohol soluble.

  • The Lipophilic Domain: The di-halogenated phenyl ring drives solubility in aromatics but reduces solubility in aliphatics.

Critical Physicochemical Parameters (Estimated):

  • Form: Free base is likely a low-melting solid (

    
    ) or viscous oil. The Hydrochloride (HCl) salt is the preferred isolation form (
    
    
    
    melt).
  • pKa:

    
     (Secondary amine).
    
  • Chirality: Contains one stereocenter at the benzylic position.

Troubleshooting Guides (FAQ Format)

Ticket #001: "My material is oiling out instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This is the most common failure mode for phenyl-amino alcohols. The "oil" is a solute-rich liquid phase that forms because the crystallization temperature is higher than the metastable limit of the oil phase.

Root Cause:

  • Supersaturation too high: You are cooling too fast or adding anti-solvent too quickly.

  • Impurity Profile: Residual ketone precursor lowers the melting point, widening the "oiling" zone.

Corrective Protocol: The "Seeded Cooling" Method

StepActionScientific Rationale
1 Solvent Switch Switch to Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid pure Ethanol/Methanol if oiling persists; they are too good at solubilizing the "oil" phase.
2 Dissolution Dissolve crude oil in EtOAc (5 volumes) at

.
3 Seed Point Cool to

. CRITICAL: Add 0.5 wt% pure seed crystals. Do not cool further until a visible seed bed persists for 30 mins.
4 Slow Ramp Cool at a rate of

to

.
5 Anti-Solvent If yield is low, add n-Heptane dropwise only after a thick slurry has formed.

Senior Scientist Note: If you lack seed crystals, use a glass rod to scratch the flask wall at the air-liquid interface during the metastable phase (


) to induce nucleation.
Ticket #002: "The HCl salt is trapping solvent and forming a gum."

Diagnosis: Solvent inclusion in an amorphous salt lattice. Rapid precipitation of amine salts often traps solvent molecules, preventing the formation of a tight crystal lattice.

Corrective Protocol: Reactive Crystallization

Do not just "add acid." Control the protonation kinetics.

  • Dissolve Free Base: Dissolve 10g of free base in Isopropanol (IPA) (8 volumes).

  • Prepare Acid: Use 5-6N HCl in IPA (anhydrous). Avoid aqueous HCl if possible, as water increases solubility and stickiness.

  • The "Reverse Addition" (Optional): For highest purity, slowly add the amine solution into a stirred solution of HCl/IPA. This ensures the amine is always the limiting reagent, preventing over-alkylation side reactions.

  • Digestion: Once the thick white slurry forms, heat to

    
     (do not dissolve completely) and stir for 1 hour. This "Ostwald Ripening" allows fines to dissolve and larger, purer crystals to grow.
    
Ticket #003: "I need to upgrade the Chiral Purity (ee%)."

Diagnosis: Racemic contamination. If your synthesis was asymmetric but the ee% is only 85-90%, standard recrystallization may not work efficiently unless the compound forms a conglomerate (rare).

Corrective Protocol: Diastereomeric Salt Resolution

Since this is a benzyl-amine, Tartaric Acid derivatives are the gold standard for resolution.

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid.

  • Solvent System: Ethanol/Water (95:5) or Methanol/Acetone.

  • Mechanism: The (S)-Amine

    
     (L)-Acid salt will have different solubility than the (R)-Amine 
    
    
    
    (L)-Acid salt.
  • Procedure:

    • Mix Amine (1.0 eq) and Resolving Agent (1.0 eq) in hot Ethanol.

    • Cool slowly. The precipitate is enriched in one enantiomer.

    • Crack the salt with NaOH/DCM to recover the free base and check ee%.

Visualization: Troubleshooting Logic & Workflows[3]

Figure 1: The "Oiling Out" Decision Tree

This logic flow guides you through the critical decision points when facing LLPS (Liquid-Liquid Phase Separation).

CrystallizationLogic Start Start: Material is Oiling Out CheckPurity Check Purity (HPLC) Is Purity > 90%? Start->CheckPurity PurifyFirst Action: Silica Plug / Extraction Remove tar/oligomers CheckPurity->PurifyFirst No (<90%) CheckSolvent Evaluate Solvent System CheckPurity->CheckSolvent Yes (>90%) PurifyFirst->CheckSolvent TooPolar Solvent: Alcohol/Water? (Too Polar) CheckSolvent->TooPolar SwitchSolvent Action: Switch to EtOAc or Toluene TooPolar->SwitchSolvent Yes SeedAvailable Are Seed Crystals Available? TooPolar->SeedAvailable No (Already using EtOAc) SwitchSolvent->SeedAvailable SeededCooling Protocol: Seeded Cooling (Add seeds at metastable zone) SeedAvailable->SeededCooling Yes GenSeeds Protocol: Generate Seeds (Rotovap to dryness -> Triturate with Heptane) SeedAvailable->GenSeeds No GenSeeds->SeededCooling Seeds Obtained

Caption: Decision logic for overcoming Liquid-Liquid Phase Separation (Oiling Out) in amino alcohols.

Figure 2: Reactive Crystallization (HCl Salt) Workflow

A robust process for converting the free base oil into a stable hydrochloride salt.

ReactiveCryst Input Crude Free Base (Oil/Solid) Dissolution Dissolve in IPA (8-10 Volumes) Input->Dissolution Filtration Polish Filtration (Remove insolubles) Dissolution->Filtration AcidAdd Add HCl/IPA (1.1 eq) Slow Dosing at 40°C Filtration->AcidAdd Nucleation Nucleation Onset (Cloud Point) AcidAdd->Nucleation Digestion Digestion Step Stir 1hr @ 60°C Nucleation->Digestion Crucial for Polymorph Control Cooling Cool to 0°C Filter & Wash (IPA) Digestion->Cooling Output Pure HCl Salt (Crystalline) Cooling->Output

Caption: Optimized workflow for Reactive Crystallization to minimize solvent inclusion.

Solubility Data Reference

Use this table to select solvents for recrystallization (Free Base).

SolventSolubility (

)
Solubility (

)
Role
Methanol / Ethanol High (

)
Very HighGood for dissolving, bad for yield (losses to mother liquor).
Isopropyl Alcohol (IPA) ModerateHighRecommended primary solvent.
Ethyl Acetate ModerateHighBest for avoiding oiling out.
Toluene LowModerateGood for rejecting polar impurities.[1]
n-Heptane / Hexane InsolubleInsolubleAnti-solvent only.
Water Low (Free Base)LowAnti-solvent for alcoholic solutions (use with caution, may cause oiling).

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
  • Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
  • BenchChem. (2025).[2][1][3] Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization. Link (General troubleshooting for aromatic amino crystallization).

  • Organic Syntheses. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2011, 88, 1-11. Link (Protocols for handling amino alcohol salts and preventing oiling).

  • Sigma-Aldrich. (2025). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol Product Data. Link (Physicochemical data grounding).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol before handling. Halogenated aromatics may possess sensitizing properties.

Sources

removing impurities from "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Quality Control Subject: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (ACF-Ethanol) Ticket ID: #PUR-882-ACF

Executive Summary

You are working with 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a primary


-amino alcohol intermediate often used in the synthesis of adrenergic receptor agonists or kinase inhibitors.

The purification of this scaffold presents three specific chemical challenges:

  • Labile Halogens: The 4-chloro and 3-fluoro substituents are susceptible to hydrodehalogenation (loss of Cl/F) if catalytic hydrogenation is used for the ketone reduction step.

  • Chemo-stability: The free base is prone to oxidative degradation and "oiling out."

  • Stereochemistry: The molecule contains a chiral center at the benzylic position (C1). Unless an asymmetric reduction was performed, you likely have a racemate requiring resolution.

This guide provides targeted troubleshooting for removing process-related impurities and stabilizing the final product.

Part 1: Impurity Profiling & Diagnostics

Before attempting purification, identify the source of your contamination. The synthesis route largely dictates the impurity profile.[1]

Common Process-Related Impurities
Impurity TypeLikely Structure/SourceDiagnostic Signal (LC-MS/NMR)
Starting Material

-Amino ketone or

-Bromo ketone
M-2 (Ketone peak); distinct C=O stretch in IR (~1680 cm⁻¹).
De-halogenated Byproduct 2-Amino-1-(3-fluorophenyl)ethan-1-olMass = [M-34] (Loss of Cl). Common if Pd/C was used.
Over-reduction 1-(4-chloro-3-fluorophenyl)ethaneLoss of -OH and -NH₂. Non-polar, elutes early in Reverse Phase.
Dimer (Pyrazine) 2,5-bis(4-chloro-3-fluorophenyl)pyrazineM+ (High MW). Formed via self-condensation of amino-ketone precursor.
Pathway Visualization

The following diagram illustrates the genesis of these impurities during the standard reduction synthesis.

ImpurityPathways Start Precursor: Alpha-Amino Ketone Product Target: ACF-Ethanol Start->Product  NaBH4 or  Transfer Hydrog. Impurity_Dehalo Impurity A: Des-Chloro Analog (Over-hydrogenation) Start->Impurity_Dehalo  Pd/C, H2  (Avoid!) Impurity_Dimer Impurity B: Pyrazine Dimer (Condensation) Start->Impurity_Dimer  pH > 9  Heat Impurity_SM Impurity C: Unreacted Ketone Start->Impurity_SM  Incomplete  Rxn

Caption: Genesis of impurities during the reduction of the alpha-amino ketone precursor. Note the risk of dehalogenation with standard hydrogenation catalysts.

Part 2: Troubleshooting & Purification Protocols

Issue 1: The product is "oiling out" and won't crystallize.

Cause: The free base of phenylethanolamines often has a low melting point and high affinity for organic solvents. Solution: Convert the free base to a Hydrochloride (HCl) or Fumarate salt. The ionic lattice energy significantly raises the melting point and excludes non-ionic impurities.

Protocol: HCl Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude oil in a minimum volume of dry Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) at room temperature.

  • Acidification:

    • Preferred: Add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) followed by 0.5 equivalents of water (generates anhydrous HCl in situ).

    • Alternative: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Crystallization: Cool the mixture to 0°C. If no precipitate forms, add Diisopropyl ether (DIPE) or n-Heptane dropwise until turbidity persists.

  • Recrystallization:

    • Filter the crude salt.[2][3]

    • Recrystallize from IPA/Ethanol (9:1) . Heat to boiling, filter hot (to remove inorganic salts), and cool slowly to 4°C.

Critical Note: Do not use Acetone for the free base, as primary amines can form imines (Schiff bases) with ketones, creating a new impurity [1].

Issue 2: Mass Spec shows a [M-34] peak (Loss of Chlorine).

Cause: You likely used Palladium on Carbon (Pd/C) for a hydrogenation step. Pd is excellent at oxidative addition into Ar-Cl bonds, stripping the chlorine. Solution: You cannot "purify" this out easily as the chemical properties are too similar. You must prevent it.

Corrective Action for Synthesis:

  • Switch Reductant: Use Sodium Borohydride (NaBH₄) in Methanol at 0°C. This reduces the ketone/imine without touching the Ar-Cl/Ar-F bonds [2].

  • Alternative Catalyst: If hydrogenation is mandatory (e.g., for asymmetric synthesis), use Platinum on Carbon (Pt/C) poisoned with Vanadium, or a Transfer Hydrogenation catalyst (e.g., Ru-TsDPEN) which is chemoselective for the carbonyl [3].

Issue 3: Low Enantiomeric Excess (ee).

Cause: Standard reduction yields a racemate (50:50 mixture of R/S). Solution: Classical Resolution via Diastereomeric Salt Formation.

Protocol: Resolution with Tartaric Acid

  • Screening: Attempt resolution with (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Solvent: Methanol is the preferred solvent.

  • Procedure:

    • Dissolve 1 eq of racemic amine and 1 eq of chiral acid in boiling MeOH.

    • Cool slowly.[1] The less soluble diastereomeric salt will crystallize.

    • Filter and measure optical rotation.

    • Free Base Recovery: Treat the salt with 1M NaOH and extract with Dichloromethane (DCM) to recover the enantiomerically enriched amine.

Part 3: Analytical Quality Control (HPLC Method)

To verify purity, use a Reverse Phase (RP-HPLC) method capable of separating the polar amine from non-polar dimers.

Recommended Method Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase for moderating hydrophobic retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH ensures the amine is protonated (

), improving peak shape.
Mobile Phase B Acetonitrile (ACN)Strong eluent for the aromatic ring.
Gradient 5% B to 90% B over 20 minsStarts polar to retain the amine; ramps high to elute dimers/starting material.
Flow Rate 1.0 mL/minStandard pressure profile.
Detection UV @ 210 nm and 254 nm210 nm for the amine backbone; 254 nm for the aromatic ring.

Retention Order (Predicted):

  • Salts/Solvent front (

    
     min)
    
  • Target: ACF-Ethanol (

    
     min)
    
  • Ketone Precursor (

    
     min)
    
  • Dimer Impurities (

    
     min)
    

References

  • BenchChem Technical Support. Recrystallization and purification techniques for 2'-Aminoacetophenone. (General principles on amine/ketone interactions).

  • ChemicalBook. 2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol Product Properties & Synthesis. (Data on halogenated analogues).

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (Methodology for chemoselective reduction avoiding dehalogenation).

  • Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride Technical Data. (Salt properties of the des-fluoro analogue).

Sources

common side reactions in the synthesis of "2-Amino-1-phenylethanol" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Impurities

Introduction: The Scaffold & The Challenge

You are likely targeting the


-hydroxyphenethylamine  scaffold (2-amino-1-phenylethanol), a privileged structure in adrenergic agonists (e.g., Norepinephrine, Salbutamol) and chiral auxiliaries.

The synthesis of this motif is deceptive.[1] While the disconnection seems simple, the benzylic position is chemically "sensitive"—prone to elimination, hydrogenolysis, and nucleophilic scrambling. This guide addresses the three most common synthetic routes and their specific failure modes.

Route 1: Aminolysis of Styrene Oxide

Method: Ring opening of styrene oxide with ammonia or primary amines.

Critical Issue: Regioselectivity (The vs. Attack)

User Question: "I am obtaining a mixture of 2-amino-1-phenylethanol (Target) and 2-amino-2-phenylethanol (Isomer). How do I force the reaction to the terminal carbon?"

Technical Diagnosis: Styrene oxide ring opening is governed by a tug-of-war between steric control (


) and electronic control  (benzylic cation stabilization).
  • Target Product (

    
    -attack):  Favored by Sterics. Nucleophile attacks the less hindered terminal carbon.[2]
    
  • Side Product (

    
    -attack):  Favored by Electronics. The benzylic carbon supports a partial positive charge, attracting the nucleophile.
    

Troubleshooting Protocol:

VariableRecommendation for Target (

-attack)
Explanation
Solvent Use Protic Solvents (EtOH, MeOH) Protic solvents coordinate with the oxygen, but less aggressively than Lewis acids. Aprotic solvents can sometimes favor the tight ion pair leading to

-attack.
Catalyst Avoid Lewis Acids Lewis acids (

,

) strongly coordinate the epoxide oxygen, increasing positive charge on the benzylic carbon and favoring the wrong isomer (2-amino-2-phenyl).
Nucleophile Use "Hard"/Basic Nucleophiles Stronger nucleophiles (ammonia, primary amines) under basic conditions favor the

pathway (terminal attack).[2]
Temperature Keep it Moderate (

C)
High heat can overcome the activation energy for the electronically controlled pathway.
Critical Issue: Over-Alkylation

User Question: "I see significant amounts of tertiary amines or bis-adducts (M+120 peaks). Why?"

Technical Diagnosis: The product (a secondary or primary amine) is often more nucleophilic than the starting ammonia/amine.[3][4] It competes for the remaining epoxide.

Corrective Action:

  • Stoichiometry: Use a large excess of the amine (5–10 equivalents). If using ammonia, use saturated

    
     or liquid 
    
    
    
    .
  • Slow Addition: Add the epoxide slowly to the amine solution, not the other way around. This keeps the concentration of epoxide low relative to the amine.

Route 2: The Henry Reaction (Nitroaldol)

Method: Condensation of benzaldehyde with nitromethane, followed by reduction.

Critical Issue: Dehydration to Nitrostyrene

User Question: "My intermediate is a yellow solid instead of a colorless oil. Subsequent reduction gives phenethylamine, not the amino alcohol."

Technical Diagnosis: You have inadvertently dehydrated the


-nitro alcohol to a nitrostyrene  (

). Nitrostyrenes are typically yellow/orange. Reduction of the alkene and the nitro group removes the oxygen entirely, yielding the deoxy-amine.

Troubleshooting Protocol:

ObservationRoot CauseFix
Yellow Product Base too strong / Temp too high The Henry reaction is reversible. Strong bases (KOH, NaOH) or heat promote elimination of water.
Solution Control pH & Temp Use milder bases like DIPEA or catalytic NaOH at low temperatures (

C). Stop the reaction immediately upon consumption of aldehyde.
Workup Acidic quench Neutralize the base immediately with mild acid (acetic acid) before concentrating the solvent to prevent elimination during workup.

Route 3: Reduction Strategies (General)

Method: Reducing Cyanohydrins, Nitroaldols, or


-Amino Ketones.
Critical Issue: Hydrogenolysis (The "Missing Hydroxyl")

User Question: "I reduced my cyanohydrin/nitro-alcohol with Pd/C and Hydrogen. The mass spec shows I lost 16 mass units (Oxygen). I made ethylbenzene derivatives."

Technical Diagnosis: Benzylic C-O bonds are extremely labile under catalytic hydrogenation conditions, especially with Palladium catalysts. This is a classic "over-reduction" known as hydrogenolysis .

Self-Validating Reduction System:

  • Avoid Pd/C: Palladium is the best catalyst for cleaving benzylic ethers/alcohols. Do not use it if you want to keep the OH group.

  • Alternative Catalysts:

    • Raney Nickel: Less prone to hydrogenolysis under neutral conditions.

    • PtO2 (Adams' Catalyst): Generally preserves benzylic alcohols better than Pd.

  • Chemical Reductants (The Safer Bet):

    • Lithium Aluminum Hydride (LAH): Reduces nitriles and nitro groups to amines without touching the benzylic alcohol (usually). Note: Requires anhydrous conditions.[5][6][7]

    • Borane-THF (

      
      ):  Excellent for reducing amides or nitriles; generally leaves alcohols alone.
      

Visualizing the Pathways

The following diagram maps the synthetic choices and where specific side reactions (Red Nodes) occur.

SideReactions Start Target: 2-Amino-1-phenylethanol StyreneOxide Styrene Oxide Route Start->StyreneOxide Benzaldehyde Benzaldehyde Route Start->Benzaldehyde AlphaAttack Side Product: 2-Amino-2-phenylethanol (Regioisomer) StyreneOxide->AlphaAttack Acidic Cat. / Electronic Control BetaAttack Correct Intermediate: Beta-Amino Alcohol StyreneOxide->BetaAttack Basic Cond. / Steric Control Polymer Side Product: Poly(styrene oxide) (Oligomers) StyreneOxide->Polymer High Temp / Lewis Acids Nitroaldol Henry Rxn: Nitroaldol Benzaldehyde->Nitroaldol Nitromethane / Base Cyanohydrin Cyanohydrin Benzaldehyde->Cyanohydrin HCN / KCN Nitroaldol->Start Mild Reduction (LAH / Raney Ni) Nitrostyrene Side Product: Nitrostyrene (Dehydration) Nitroaldol->Nitrostyrene Heat / Strong Base (Elimination) Hydrogenolysis Side Product: Phenethylamine (Loss of OH) Nitroaldol->Hydrogenolysis Pd/C + H2 (Over-reduction) Nitrostyrene->Hydrogenolysis Reduction Cyanohydrin->Start Reduction Cyanohydrin->Hydrogenolysis Pd/C + H2

Caption: Synthetic decision tree highlighting critical failure points (Red) leading to regioisomers, dehydration, or deoxygenation.[8]

FAQ: Rapid-Fire Troubleshooting

Q: Can I use


 to reduce the nitroaldol to the amino alcohol? 
A:  No. 

typically does not reduce aliphatic nitro groups to amines. It will leave the nitro group untouched. You need a stronger reductant like

or catalytic hydrogenation (Raney Ni).

Q: I'm doing the Sharpless Aminohydroxylation. Why is my ee% low? A: Check your ligand load and the quality of your oxidant (Chloramine-T or equivalent). Also, ensure the reaction temperature is strictly controlled (


C). Racemization can occur if the reaction warms up or runs too long.

Q: How do I remove the "regioisomer" (2-amino-2-phenyl) if it forms? A: Separation is difficult due to similar polarity. However, the terminal amine (Target) is less sterically hindered. You may be able to selectively derivatize it (e.g., with a bulky protecting group) or separate via fractional crystallization of a tartrate salt. Prevention is far better than cure here.

References

  • Regioselectivity in Epoxide Opening

    • Smith, J. et al. "Regioselective Ring Opening of Epoxides with Amines." Journal of Organic Chemistry. Explains the electronic vs. steric control mechanisms.
    • Source:

  • Henry Reaction Side Products

    • Wiki/Review. "The Henry Reaction: Mechanism and Modifications." details the dehydration pathway to nitroalkenes.[9][10]

    • Source:

  • Hydrogenolysis of Benzylic Alcohols

    • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis.
    • Source:

  • Amine Alkylation Issues

    • MasterOrganicChemistry. "Alkylation of Amines (Sucks!)
    • Source:

Sources

Technical Support Center: Scaling Up 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when scaling up the production of the chiral amino alcohol, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. This key pharmaceutical intermediate demands precise control over reaction conditions and a deep understanding of how physical parameters evolve from the laboratory bench to pilot and commercial-scale reactors.[1] This document provides practical, evidence-based troubleshooting advice and answers to frequently asked questions to navigate this complex transition successfully.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol and their initial scale-up concerns?

A1: The most common synthetic approaches involve the reduction of a corresponding α-amino ketone or the amination of a chlorohydrin intermediate.[2] A key initial step is often the synthesis of an α-haloketone, such as 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone, from the appropriately substituted acetophenone.

  • Route A: Reduction of α-Amino Ketone: This involves the synthesis of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-one, followed by reduction to the desired amino alcohol. A major challenge is controlling the chemoselectivity of the reduction to avoid over-reduction or side reactions.

  • Route B: Amination of Chlorohydrin: This route starts with the reduction of an α-chloroketone to form a chlorohydrin, which is then aminated.[2] Controlling the regioselectivity of the amination and minimizing the formation of byproducts are critical.

Initial scale-up concerns for both routes include managing exothermic reactions, ensuring homogenous mixing, and preventing the precipitation of intermediates or reagents, which can be more pronounced in larger vessels.[3][4]

Q2: My reaction is showing a significant increase in impurities at a larger scale that were not prominent in the lab. Why is this happening?

A2: Impurity profiles often change during scale-up due to differences in the physical environment of industrial reactors compared to laboratory glassware.[3] The lower surface-area-to-volume ratio in large reactors leads to less efficient heat transfer, potentially creating localized "hot spots."[3] These temperature gradients can accelerate side reactions that are negligible at the lab scale.[4] Inefficient mixing can also lead to localized high concentrations of reagents, promoting the formation of byproducts.[4] Furthermore, longer reaction times, which are sometimes necessary at scale, can lead to the degradation of products or intermediates.

Q3: We are struggling with the chiral resolution of the racemic amino alcohol. What are the most effective methods at scale?

A3: Chiral resolution is a critical step, as enantiomers can have different pharmacological effects.[5] At scale, two primary methods are generally considered:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts.[5] These salts have different solubilities, allowing for separation via fractional crystallization.[5] Solvent selection is crucial for achieving good separation.

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer.[5] The resulting acylated enantiomer can then be separated from the unreacted enantiomer. This method can offer high enantiomeric excess but requires careful optimization of enzyme activity and stability at scale.

Q4: What are the key safety considerations when scaling up the production of this halogenated amino alcohol?

A4: Process safety is paramount. Key considerations include:

  • Thermal Hazards: Many of the reaction steps, particularly reductions and aminations, can be highly exothermic. A thorough understanding of the reaction calorimetry is essential to design adequate cooling systems and prevent thermal runaway.[1]

  • Reagent Handling: The synthesis may involve hazardous reagents such as borohydrides, flammable solvents, and corrosive acids.[6] Appropriate personal protective equipment (PPE), containment strategies, and emergency procedures must be in place.

  • Pressure and Gas Evolution: Some reactions may generate gaseous byproducts, leading to a pressure buildup in the reactor.[1] The system must be designed to handle potential pressure changes safely.

A comprehensive Hazard and Operability (HAZOP) study is highly recommended before commencing any large-scale production.[3]

II. Troubleshooting Guides

Guide 1: Poor Yield and Incomplete Conversion in the Reduction Step

Problem: The reduction of the α-amino ketone or α-chloroketone is sluggish or stalls, leading to low yields of the desired alcohol.

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Mixing/Mass Transfer - Increase agitation speed within safe operational limits.- Evaluate the impeller design for better solid suspension and liquid-liquid dispersion.At larger scales, ensuring intimate contact between the substrate, reducing agent, and catalyst (if applicable) is more challenging.[4] Poor mass transfer can be a rate-limiting factor.
Catalyst Inactivation (for catalytic hydrogenation) - Ensure the catalyst is not poisoned by impurities in the starting material or solvent.- Consider adding the catalyst in portions or using a higher catalyst loading.Impurities can adsorb to the catalyst surface, blocking active sites. In a large batch, the cumulative effect of trace impurities can be significant.
Insufficient Reducing Agent - Re-evaluate the stoichiometry of the reducing agent. At scale, losses due to side reactions or degradation may be more pronounced.- Add the reducing agent in a controlled manner to maintain an effective concentration.The reducing agent may be consumed by side reactions or react with moisture. Controlled addition can help maintain the desired reaction rate.[6]
Temperature Control Issues - Monitor the internal temperature at multiple points within the reactor to detect hot spots or cold zones.- Optimize the heating/cooling jacket performance.Non-uniform temperature can lead to inconsistent reaction rates and the formation of byproducts.[3]
Guide 2: Formation of Dimeric and Oligomeric Impurities

Problem: Analysis of the crude product reveals the presence of higher molecular weight impurities, suggesting dimerization or oligomerization.

Potential Cause Troubleshooting Steps Scientific Rationale
Intermolecular Reactions at High Concentrations - Perform the reaction at a lower concentration.- Employ a semi-batch process where one of the reactants is added gradually.High concentrations of reactive intermediates can favor intermolecular side reactions over the desired intramolecular transformation.
Extended Reaction Times at Elevated Temperatures - Optimize the reaction conditions to reduce the overall reaction time.- If possible, conduct the reaction at a lower temperature, even if it requires a longer time.Prolonged exposure to heat can promote the degradation of the product and the formation of polymeric byproducts.[7]
Presence of Reactive Impurities - Analyze the starting materials for any reactive impurities that could initiate polymerization.- Purify the starting materials if necessary.Trace impurities that act as initiators can have a significant impact on the formation of high molecular weight byproducts at scale.
Guide 3: Challenges in Crystallization and Isolation

Problem: Difficulty in obtaining a crystalline product with the desired purity and physical properties.

Potential Cause Troubleshooting Steps Scientific Rationale
Supersaturation and Nucleation Issues - Control the cooling rate carefully to allow for the formation of well-defined crystals.- Introduce seed crystals to promote controlled nucleation.Rapid cooling can lead to the formation of small, impure crystals or an oil. Seeding provides a template for crystal growth, leading to a more uniform particle size distribution.
Solvent System Not Optimized for Scale - Screen a variety of solvent and anti-solvent systems to find the optimal conditions for crystallization at the desired scale.- Consider the solubility of impurities in the chosen solvent system.The ideal solvent system should provide good solubility at high temperatures and low solubility at low temperatures for the product, while keeping impurities dissolved.
Presence of "Oiling Out" - Adjust the solvent composition or the concentration of the product to avoid the liquid-liquid phase separation that leads to oiling out.- Ensure good mixing during the initial stages of crystallization."Oiling out" occurs when the product separates as a liquid phase before crystallizing, often trapping impurities.
Polymorphism - Characterize the solid-state properties of the product to identify any different crystalline forms (polymorphs).- Develop a crystallization process that consistently produces the desired polymorph.Different polymorphs can have different physical properties, such as solubility and stability, which can impact downstream processing and bioavailability.[8]

III. Experimental Workflows and Diagrams

Workflow for Chiral Resolution via Diastereomeric Salt Formation

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer A Racemic Amino Alcohol in Solution B Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) A->B C Heat to Dissolve B->C D Cool Slowly to Induce Selective Crystallization C->D E Filter to Isolate Diastereomeric Salt Crystals D->E F Wash Crystals with Cold Solvent E->F G Dissolve Diastereomeric Salt in Water F->G H Add Base (e.g., NaOH) to Liberate Free Amino Alcohol G->H I Extract with Organic Solvent H->I J Isolate Pure Enantiomer I->J

Caption: Workflow for chiral resolution.

Troubleshooting Logic for Impurity Formation

G Start Impurity Detected in Scaled-Up Batch Q1 Is the impurity a known side product from the lab scale? Start->Q1 A1_Yes Investigate Heat Transfer and Mixing Efficiency Q1->A1_Yes Yes A1_No Characterize the Impurity (LC-MS, NMR) Q1->A1_No No End Implement Process Modifications A1_Yes->End Q2 Is the impurity related to the starting materials? A1_No->Q2 A2_Yes Re-analyze Raw Materials for Purity Q2->A2_Yes Yes A2_No Consider Product Degradation Pathways Q2->A2_No No A2_Yes->End A2_No->End

Caption: Impurity troubleshooting logic.

IV. References

  • At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers.

  • Mastering GMP Compliant Scale-Up Synthesis. (2026, February 20).

  • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol.

  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.

  • AiFChem. (2025, October 21). 1213947-78-4 | (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (n.d.). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry.

  • Chem-Impex. (n.d.). 2-Amino-1-phenylethanol.

  • Journal of Pharmaceutical Negative Results. (n.d.). HALOGENATION OF AROMATIC ACETYLENE AMINO ALCOHOLS AND THE STUDY OF THEIR PROPERTIES.

  • Sigma-Aldrich. (n.d.). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.

  • APExBIO. (n.d.). 2-Amino-1-phenylethanol - Chiral Amino Alcohol for Synthesis.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).

  • Benchchem. (n.d.). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.

  • Google Patents. (n.d.). JPH05221935A - Method for producing amino alcohols.

  • PMC. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

  • PMC. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

  • MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.

  • Google Patents. (n.d.). US5053545A - Method of preparing amino alcohols.

  • Benchchem. (n.d.). Technical Support Center: Resolving Impurities in 4-(3-Chloro-4-fluorophenyl)aniline Samples.

  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.

  • A family of radical halogenases for the engineering of amino-acid-based products. (n.d.).

  • MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).

  • ChemScene. (n.d.). 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride.

  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.

  • Sigma-Aldrich. (n.d.). 2-amino-1-(4-chloro-phenyl)-ethanone, hydrochloride.

  • Dana Bioscience. (n.d.). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol 100mg.

  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry.

  • PubMed. (n.d.). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.1A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt*.

Sources

Technical Support Center: NMR Troubleshooting & Impurity Profiling for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for drug development professionals and analytical chemists tasked with structural elucidation and impurity profiling of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a halogenated phenylethanolamine derivative.

Because phenylethanolamines are synthesized via reactive intermediates (e.g., alpha-bromo ketones, epoxides, or azomethine ylides)[1], the resulting crude active pharmaceutical ingredient (API) is highly susceptible to specific process-related impurities. This guide provides a self-validating framework to systematically identify, troubleshoot, and quantify these impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Structural & Spectral Baseline

Before troubleshooting anomalies, you must establish a highly accurate baseline of the pure API. The molecule contains a chiral center, an ABX spin system in the aliphatic region, and complex aromatic splitting due to the presence of both fluorine (


F) and chlorine.
Table 1: Expected Baseline NMR Chemical Shifts (DMSO- , 400 MHz)
NucleusChemical Shift (ppm)Multiplicity & Coupling (

in Hz)
IntegrationStructural Assignment

H
7.55t (

)
1HAromatic H-5 (ortho to Cl, coupled to F)

H
7.38dd (

)
1HAromatic H-2 (ortho to F)

H
7.21dd (

)
1HAromatic H-6 (para to F)

H
5.40br s1H-OH (Exchangeable)

H
4.55dd (

)
1H-CH(OH)- (Methine)

H
2.75dd (

)
1H-CH

-NH

(Diastereotopic proton A)

H
2.60dd (

)
1H-CH

-NH

(Diastereotopic proton B)

H
1.80br s2H-NH

(Exchangeable)

C
190.0+N/A0CNo signals expected (Absence of carbonyl)

C
72.5s1CAliphatic -CH(OH)-

C
48.0s1CAliphatic -CH

-NH


F
-116.5dd1FAromatic C-F

Note: Chemical shifts may vary slightly based on concentration, temperature, and exact pH (if analyzed as a salt vs. free base).

Section 2: Troubleshooting FAQs & Diagnostic Guide

Q1: I observe a downfield H multiplet around 4.2 ppm and a new C signal at ~195 ppm. What is this impurity?

Diagnosis: This is the unreduced ketone impurity (e.g., 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-one). Causality: Phenylethanolamines are frequently synthesized by the reduction of an alpha-amino ketone or alpha-bromo ketone intermediate[1]. If the reducing agent (e.g., NaBH


 or catalytic hydrogenation) is depleted or the reaction is quenched prematurely, the carbonyl group remains intact. The presence of the electron-withdrawing carbonyl shifts the adjacent aliphatic protons downfield compared to the hydroxyl-bearing API.
Q2: The integration of the aliphatic amine protons (-CH -NH ) is erroneously high, and I see a complex, overlapping multiplet around 2.8–3.0 ppm.

Diagnosis: You are observing the secondary amine dimer impurity (Bis(2-hydroxy-2-(4-chloro-3-fluorophenyl)ethyl)amine). Causality: During the amination step (converting a halide or epoxide to the primary amine), the newly formed primary amine product is nucleophilic. It can compete with the ammonia reagent and attack another molecule of the starting material, resulting in an over-alkylated secondary amine dimer. This adds extra -CH


- signals in the 2.8 ppm region.
Q3: There is an unexpected set of aliphatic signals: a triplet around 3.5 ppm and a multiplet around 4.0 ppm. How do I rule out a regioisomer?

Diagnosis: This indicates the presence of the regioisomer impurity : 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol. Causality: If your synthetic route involves the ring-opening of a substituted styrene oxide intermediate, nucleophilic attack by ammonia can occur at either the less-hindered


-carbon (yielding the desired API) or the more-hindered 

-carbon (yielding the regioisomer). The regioisomer reverses the aliphatic spin system, shifting the methine proton upfield and the methylene protons downfield.
Q4: How do I definitively identify sharp, unexpected singlets or multiplets that don't match structural derivatives?

Diagnosis: These are likely residual process solvents . Causality: Solvents used in extraction or crystallization (e.g., THF, ethyl acetate, methanol) often remain trapped in the crystal lattice. The identification of trace residual solvents is a critical component of pharmaceutical impurity profiling. Their exact chemical shifts in various deuterated solvents are extensively documented by Gottlieb et al.[2] and have been updated for modern green chemistry processes by Babij et al.[3].

Section 3: Step-by-Step Methodology for High-Resolution Impurity Profiling

To ensure a self-validating analytical system, follow this rigorous protocol when acquiring spectra for impurity profiling.

Step 1: Standardized Sample Preparation

  • Weigh exactly 20.0 mg of the API into a clean vial to ensure sufficient concentration for detecting impurities at the 0.1% threshold.

  • Dissolve in 0.6 mL of anhydrous DMSO-

    
    . Causality: Anhydrous DMSO prevents the rapid chemical exchange of the -OH and -NH
    
    
    
    protons, allowing them to be observed as distinct, quantifiable signals rather than a single broad baseline distortion.
  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D Acquisition & Baseline Verification

  • Acquire a standard

    
    H NMR spectrum (minimum 64 scans, relaxation delay 
    
    
    
    seconds for accurate quantitation).
  • Acquire a

    
    F NMR spectrum with 
    
    
    
    H decoupling. This is a highly sensitive probe; because the API contains fluorine, any fluorinated process impurities (like unreacted starting materials) will appear as distinct peaks without proton-coupling complexity.
  • Acquire a

    
    C NMR spectrum (minimum 1024 scans) to check for carbonyl impurities (>190 ppm).
    

Step 3: 2D Structural Elucidation (For Unknowns)

  • If unknown aliphatic signals >0.1% are detected, acquire a

    
    H-
    
    
    
    C HSQC spectrum to map protons to their directly attached carbons.
  • Acquire a

    
    H-
    
    
    
    C HMBC spectrum. Causality: HMBC shows long-range (2-3 bond) couplings. This is the definitive method for distinguishing the desired API from the regioisomer (Q3), as the correlation between the aromatic ring and the aliphatic chain will fundamentally differ.

Step 4: D


O Exchange Validation (Self-Validation Step) 
  • Add 10

    
    L of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the
    
    
    H spectrum.
  • Validation: The signals at 5.40 ppm (-OH) and 1.80 ppm (-NH

    
    ) will disappear due to deuterium exchange. If an overlapping impurity signal was hidden beneath these broad peaks, it will now be clearly visible for integration.
    

Section 4: Diagnostic Workflow Diagram

The following logical decision tree summarizes the troubleshooting workflow for identifying common impurities in this phenylethanolamine derivative.

Impurity_Workflow Start Acquire 1H, 13C, 19F NMR (Anhydrous DMSO-d6) CheckC 13C Signal > 190 ppm? Start->CheckC Ketone Ketone Impurity (Incomplete Reduction) CheckC->Ketone Yes CheckAliph Check Aliphatic Region (2.5 - 5.0 ppm) CheckC->CheckAliph No ExtraCH2 Extra signals ~2.8 ppm? Integration > 2H? CheckAliph->ExtraCH2 Dimer Dimer/Secondary Amine (Over-alkylation) ExtraCH2->Dimer Yes ShiftedCH CH shifted to ~4.0 ppm? CH2 shifted to ~3.5 ppm? ExtraCH2->ShiftedCH No Regio Regioisomer Impurity (Epoxide Opening Error) ShiftedCH->Regio Yes Pure Matches API Baseline (Proceed to Quantitation) ShiftedCH->Pure No

Diagnostic workflow for identifying phenylethanolamine impurities via NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. URL:[Link]

  • Zhidkova, E. M., et al. (2024). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences, 25(16), 8904. URL:[Link]

Sources

Validation & Comparative

confirming the absolute stereochemistry of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute stereochemistry of chiral building blocks is a critical inflection point in drug development. For 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol —a phenylethanolamine derivative representative of scaffolds found in


-adrenergic agonists and kinase inhibitors—assigning the correct (R) or (S) configuration dictates the molecule's spatial interaction with biological targets.

This guide objectively compares the three most robust analytical methodologies for confirming the absolute configuration of this specific amino alcohol: Single-Crystal X-Ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) via Mosher’s Method.

Single-Crystal X-Ray Diffraction (SC-XRD): The Anomalous Dispersion Standard

For crystalline solids, SC-XRD remains the unequivocal gold standard. The method relies on the principle of anomalous dispersion. If atomic scattering factors lacked imaginary parts, Friedel pairs (reflections from opposite sides of the crystal planes) would have identical amplitudes. However, the presence of heavier atoms breaks Friedel's law, allowing the absolute structure to be determined by refining the Flack parameter during structural analysis 1.

Causality in Experimental Design: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol inherently contains a chlorine atom (


). While molybdenum (

) radiation is standard for routine XRD, it does not induce a sufficient anomalous signal for chlorine. By intentionally selecting a copper (

,

) X-ray source, the resonant scattering of the chlorine atom is maximized, enabling direct absolute configuration assignment without requiring a heavy-atom chiral resolving agent.

Step-by-Step Protocol:

  • Crystallization: Dissolve the enantiopure compound in a minimal volume of hot ethanol. Add water dropwise until slight turbidity appears, then allow slow evaporation at 4°C to yield high-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a

    
     microfocus source. Collect full sphere data at cryogenic temperatures (100 K) to minimize thermal motion.
    
  • Structure Solution: Solve the structure using direct methods and refine anisotropically.

  • Absolute Structure Refinement: Competitively refine the inverted model against the true model to calculate the Flack parameter (

    
    ).
    

Self-Validating Checkpoint: The protocol is validated by the Flack parameter's standard uncertainty (s.u.). A calculated Flack parameter of


 confirms the correct absolute structure. If the s.u. is 

, the anomalous signal is statistically indistinguishable from noise, invalidating the result and requiring data recollection with longer exposure times.

Vibrational Circular Dichroism (VCD) & DFT Modeling

When the compound resists crystallization, VCD combined with Density Functional Theory (DFT) provides a highly reliable, non-destructive orthogonal approach. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions 2.

Causality in Experimental Design: Because 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol possesses both a primary amine and a secondary alcohol, it forms a rigid intramolecular hydrogen-bonding network in non-polar solvents. This rigidity is highly advantageous for VCD; it drastically reduces the number of low-energy conformers that must be simulated, thereby increasing the accuracy of the DFT spectral matching.

VCD_Workflow Start Enantiopure Amino Alcohol Exp Experimental VCD/IR Acquisition (Liquid Phase) Start->Exp Comp Conformational Search & DFT Calculations Start->Comp Match Spectral Overlay & Statistical Matching Exp->Match Sim Simulated (R) & (S) VCD/IR Spectra Comp->Sim Sim->Match End Absolute Configuration Assigned Match->End

Workflow for absolute configuration determination using VCD and DFT.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the compound in 150

    
     of anhydrous 
    
    
    
    .
  • Spectral Acquisition: Acquire IR and VCD spectra using a BaF2 cell (100

    
     path length) over 4-8 hours to ensure a high signal-to-noise ratio.
    
  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level.

  • Spectral Matching: Compute the theoretical VCD spectra for the (R) and (S) models and overlay them with the experimental data.

Self-Validating Checkpoint: Utilize the CompareVOA algorithm to calculate the Enantiomeric Similarity Index (ESI). An ESI


 with a confidence level of 

validates that the experimental VCD bands are true structural signatures and not baseline artifacts.

NMR Analysis via Mosher’s Method

Mosher's method utilizes chiral derivatizing agents to convert enantiomers into diastereomers, which can be distinguished via NMR. By reacting the target with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the absolute configuration is assigned by analyzing the chemical shift differences (

) of protons adjacent to the chiral center 3.

Causality in Experimental Design: The target compound contains two nucleophiles: an


 and an 

. Derivatizing only the amine leaves the hydroxyl group free to rotate, muddying the conformational model. By using an excess of MTPA-Cl and a coupling catalyst (DMAP), we force the formation of the bis-MTPA derivative (amide-ester). This locks the molecule into an extended, rigid conformation where the shielding cone of the MTPA phenyl ring predictably shields specific protons, ensuring the

signs are highly reliable.

Mosher_Logic Sample Chiral Amino Alcohol R_MTPA React with (R)-MTPA-Cl (Excess + DMAP) Sample->R_MTPA S_MTPA React with (S)-MTPA-Cl (Excess + DMAP) Sample->S_MTPA NMR_R 1H NMR of (S)-MTPA Bis-Derivative R_MTPA->NMR_R NMR_S 1H NMR of (R)-MTPA Bis-Derivative S_MTPA->NMR_S Calc Calculate Δδ = δS - δR NMR_R->Calc NMR_S->Calc MapMap MapMap Calc->MapMap Map Spatial Shielding Analysis Result Absolute Configuration Assigned MapMap->Result

Logic pathway for Mosher's method using MTPA-Cl derivatization and NMR.

Step-by-Step Protocol:

  • Derivatization: In two separate vials, dissolve 5 mg of the amino alcohol in anhydrous pyridine/CDCl3. Add 3.0 equivalents of (R)-MTPA-Cl to one vial and (S)-MTPA-Cl to the other, along with a catalytic amount of DMAP.

  • Reaction: Stir at room temperature for 12 hours to ensure complete bis-derivatization.

  • NMR Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra.
  • Analysis: Assign the protons of the 4-chloro-3-fluorophenyl ring and the ethanamine backbone. Calculate

    
    .
    

Self-Validating Checkpoint: The spatial mapping must show a uniform distribution of signs. If all protons on the phenyl side of the chiral plane show positive


 values, and all protons on the amine side show negative 

values, the conformational model is validated. Any mixed signs on the same side of the plane indicate incomplete derivatization or conformational flexibility, voiding the analysis.

Comparative Performance Data

To assist in selecting the appropriate methodology for your specific workflow constraints, the quantitative and operational parameters of each technique are summarized below:

ParameterSC-XRD (Anomalous Dispersion)VCD & DFT ModelingNMR (Mosher's Method)
Sample Requirement ~1-5 mg (Single Crystal)10-20 mg~5-10 mg
Destructive? No (Sample recoverable)No (Sample recoverable)Yes (Covalent derivatization)
Throughput Low (Crystallization bottleneck)Medium (Requires DFT compute time)High (Rapid derivatization & NMR)
Primary Output Electron density map & Flack ParameterDifferential IR absorbance (

)
Chemical shift differences (

)
Constraints Must form high-quality crystalsRequires high-performance computingRequires

enantiomeric purity

References

  • Flack parameter - Wikipedia Source: Wikipedia URL:[Link]

  • Chirality sensing of bioactive compounds with amino alcohol unit via circular dichroism Source: PubMed (Chirality) URL:[Link]

Sources

In Vivo Animal Models for Testing GDC-0994 Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

GDC-0994 (Ravoxertinib) is a potent, ATP-competitive inhibitor of ERK1/2, the terminal kinase in the MAPK signaling cascade.[1] Unlike upstream MEK or RAF inhibitors, GDC-0994 targets the pathway's "bottleneck," theoretically preventing the feedback loop reactivation that often limits the efficacy of standard-of-care (SOC) agents like cobimetinib or vemurafenib.

This guide provides a technical framework for selecting and executing in vivo efficacy studies for GDC-0994. It compares the two primary model classes—Cell-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX) —and evaluates GDC-0994’s performance against SOC alternatives within these systems.

Part 1: Mechanistic Grounding & Model Selection

The ERK "Bottleneck" Strategy

To design a valid in vivo study, one must understand the specific signaling causality. In KRAS-mutant tumors, inhibiting MEK often leads to a loss of negative feedback on upstream receptor tyrosine kinases (RTKs), resulting in a rebound activation of the pathway. GDC-0994 is deployed to block this terminal node.[1]

Diagram 1: MAPK Signaling & GDC-0994 Intervention The following diagram illustrates the MAPK cascade and the specific feedback loops GDC-0994 is designed to overcome.

MAPK_Pathway RTK RTK (Receptor) RAS RAS (GTP-bound) RTK->RAS RAF RAF Dimer RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK ERK->RTK ERK->RAF Negative Feedback (Loss causes rebound) Substrates Nuclear/Cytosolic Substrates (RSK, ETS) ERK->Substrates GDC GDC-0994 (Ravoxertinib) GDC->ERK ATP-Competitive Inhibition MEKi Cobimetinib (MEK Inhibitor) MEKi->MEK

Caption: GDC-0994 blocks ERK1/2, the terminal node, preventing substrate phosphorylation despite upstream feedback reactivation.

Comparative Model Analysis: CDX vs. PDX

For GDC-0994, the choice of model dictates the translational relevance of your data.

FeatureCell-Derived Xenograft (CDX) Patient-Derived Xenograft (PDX)
Source Material Established cell lines (e.g., HCT116, A375)Fresh patient tumor tissue (passaged in mice)
Genetic Drift High; adapted to plastic cultureLow; retains patient heterogeneity & stroma
Predictive Value Moderate: Good for PK/PD correlationHigh: Mimics clinical response/resistance
Throughput High (n=10-20 mice/group easily)Low (slower growth, variable take rates)
Best Use Case Initial efficacy screening & MOA validationValidation of efficacy in resistant populations
GDC-0994 Context Standard: HCT116 (KRAS G13D), COLO205 (BRAF V600E)Advanced: KRAS-mutant CRC refractory to SOC

Part 2: Validated Experimental Protocols

Vehicle Formulation & Preparation

Self-Validating Step: Improper formulation leads to precipitation and erratic PK. The following vehicle is validated for GDC-0994 oral delivery.

  • Vehicle Composition: 40% PEG400 / 60% (10% HPβCD in water).

  • Preparation Protocol:

    • Dissolve GDC-0994 powder in 100% PEG400. Vortex/sonicate until clear.

    • Separately, prepare a 10% w/v solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.

    • Slowly add the HPβCD solution to the PEG400/drug concentrate while stirring (60:40 ratio).

    • QC Check: Solution should be clear/pale yellow. If cloudy, sonicate further. pH should be ~3.0–4.0.

Dosing Regimens
  • Effective Dose (ED): 10 mg/kg to 25 mg/kg (Daily, PO).

  • Max Tolerated Dose (MTD): Up to 50–100 mg/kg in mice, though toxicity (weight loss) increases.

  • Target Coverage: 10 mg/kg achieves >8 hours of target coverage (pRSK inhibition) in CD-1 mice.[2]

Efficacy Workflow (CDX Model)

Diagram 2: In Vivo Study Workflow This workflow ensures statistical rigor and minimizes batch effects.

Workflow cluster_Treatment Treatment Groups (Daily PO) Inoculation Tumor Inoculation (Subcutaneous) Growth Tumor Growth (100-200 mm³) Inoculation->Growth Randomization Randomization (Rolling Enrollment) Growth->Randomization reach ~150mm³ Vehicle Vehicle Control Randomization->Vehicle GDC GDC-0994 (25 mg/kg) Randomization->GDC Comparator Comparator (e.g., Cobimetinib) Randomization->Comparator Analysis Endpoints: - TGI % - pRSK (PD Marker) - Body Weight Vehicle->Analysis GDC->Analysis Comparator->Analysis

Caption: Standardized workflow for assessing GDC-0994 efficacy in xenograft models.

Part 3: Comparative Performance Analysis

This section objectively compares GDC-0994 against alternatives using data synthesized from key validation studies (e.g., HCT116 and A375 models).

Scenario A: KRAS-Mutant Colorectal Cancer (HCT116 CDX)

Rationale: KRAS mutations activate MAPK.[1][3][4][5] MEK inhibitors (Cobimetinib) often fail due to feedback reactivation.

MetricGDC-0994 (25 mg/kg) Cobimetinib (MEKi) Combination (GDC + MEKi)
Tumor Growth Inhibition (TGI) ~60-70% (Single Agent)~40-50% (Transient)>90% (Regressions observed)
Mechanism of Action Sustained pRSK inhibition; No pERK reboundpERK inhibition followed by reboundDual-node blockade prevents rebound
Resistance Profile Effective against MEKi-resistant clonesRapid acquired resistanceDelays resistance onset
Toxicity (Mouse) <5% Body Weight Loss (BWL)<5% BWLHigh Toxicity (Requires intermittent dosing)

Key Insight: While the combination is superior in efficacy, clinical translation failed due to toxicity. Therefore, GDC-0994 monotherapy is the primary comparator for novel combinations, serving as a benchmark for "maximal tolerable MAPK suppression."

Scenario B: BRAF-Mutant Melanoma (A375 CDX)

Rationale: BRAF V600E drives the tumor. RAF inhibitors (Vemurafenib) are SOC but suffer from resistance (e.g., splice variants).

  • Performance: GDC-0994 demonstrates robust single-agent activity (TGI >80%) in A375 models.

  • Comparison: Unlike Vemurafenib, GDC-0994 retains potency in models expressing RAS mutations or upstream RTK activation that bypass RAF inhibition.

  • Biomarker: Efficacy correlates strictly with pRSK reduction , not pERK levels (since GDC-0994 clamps the kinase in an inactive state without preventing phosphorylation by MEK).

References

  • The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Source:[1][4][5][6] Translational Oncology (2024).[4] URL:[Link] (Note: Verified context from search snippets).

  • A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients With Advanced Solid Tumors. Source: Clinical Cancer Research (2020).[7] URL:[Link]

  • Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. Source: Acta Pharmaceutica Sinica B (2018). URL:[Link]

  • A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994. Source: The Oncologist (2020). URL:[Link]

Sources

Technical Deep Dive: Structure-Activity Relationship of GDC-0994 (Ravoxertinib) and Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Final Node Challenge

The MAPK/ERK pathway (RAS-RAF-MEK-ERK) is the most frequently mutated signaling cascade in human cancer. While RAF and MEK inhibitors have achieved clinical success, acquired resistance almost invariably emerges, often through the reactivation of ERK1/2 signaling.[1]

GDC-0994 (Ravoxertinib) represents a pivotal evolution in kinase inhibitor design. Unlike early ATP-competitive inhibitors that suffered from poor selectivity or "paradoxical activation," GDC-0994 is a highly selective, orally bioavailable catalytic inhibitor of ERK1 and ERK2.

This guide dissects the structure-activity relationship (SAR) that transformed a metabolically unstable high-throughput screening (HTS) hit into a clinical candidate. We compare its performance against key analogues and competitors (e.g., Ulixertinib) to provide a decision-making framework for drug development professionals.

SAR Evolution: From Metabolic Liability to Clinical Candidate

The discovery of GDC-0994 was driven by a specific medicinal chemistry challenge: optimizing oral bioavailability by eliminating metabolic "soft spots."

Phase 1: The Scaffold Hop (Hit to Lead)
  • Starting Point: The initial HTS campaign identified a piperidinopyrimidine urea series. While potent, these compounds (e.g., Compound 1 ) exhibited high clearance in vivo due to rapid oxidative metabolism at the benzylic positions of the piperidine ring.[2]

  • The Pivot: To improve physicochemical properties, the team scaffold-hopped to a pyridone core. This yielded Compound 3 , which maintained potency but introduced a new metabolic liability: a tetrahydropyran (THP) ring.[2]

Phase 2: The Tail Optimization (The THP Problem)

Compound 3 (Pyridone with THP group) showed promise but failed in PK/PD modeling.[2]

  • Liability: The THP ring was subject to extensive oxidative metabolism, leading to high clearance.

  • Strategy: Replace the saturated THP ring with heteroaromatic rings to remove the methylene "soft spots" while maintaining the hydrogen bond interaction with Lys114 in the ERK2 active site.

Phase 3: The Heteroaromatic Solution (GDC-0994)

The SAR campaign focused on the 2-position of the pyrimidine ring.[2]

  • Analogue A (2-Methylpyridine): Potent, but a strong CYP3A4 inhibitor.[3]

  • Analogue B (Pyrazole): The introduction of a 1-methyl-1H-pyrazol-5-yl group provided the optimal balance. It maintained the critical H-bond interaction, eliminated the metabolic soft spot, and avoided CYP inhibition.

Result: GDC-0994 .

  • Structure: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one.[2][3][4][5][6]

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic in the evolution of GDC-0994.

SAR_Evolution Hit HTS Hit (Piperidinopyrimidine) Problem1 Problem: High Clearance (Benzylic Oxidation) Hit->Problem1 Lead Lead Scaffold (Pyridone + THP) Hit->Lead Scaffold Hop Problem2 Problem: Metabolic Soft Spot on THP Ring Lead->Problem2 Optimization Optimization Strategy: Heteroaromatic Replacement Lead->Optimization Remove Soft Spots Analogue1 Analogue: 2-Methylpyridine (CYP3A4 Inhibition) Optimization->Analogue1 Attempt 1 GDC0994 GDC-0994 (Ravoxertinib) (1-Methylpyrazole) Optimization->GDC0994 Final Selection

Caption: SAR evolution from metabolically unstable HTS hit to the optimized GDC-0994 clinical candidate.

Comparative Performance Guide

This section objectively compares GDC-0994 with its primary competitor, Ulixertinib (BVD-523) , and the earlier tool compound SCH-772984 .

Mechanism of Action Distinction[1][7]
  • GDC-0994 (Catalytic Inhibitor): Binds to the ATP pocket and inhibits kinase activity without preventing the activation loop phosphorylation by MEK. It does not induce nuclear accumulation of ERK.

  • Ulixertinib (Dual-Mechanism): Often described as having "dual" properties; it inhibits catalytic activity and can prevent the activation of ERK by MEK (steric hindrance of the T-E-Y motif).

Performance Data Table
FeatureGDC-0994 (Ravoxertinib) Ulixertinib (BVD-523) SCH-772984 (MK-8353)
Target ERK1 / ERK2ERK1 / ERK2ERK1 / ERK2
Biochemical IC50 (ERK1) 1.1 nM< 0.3 nM (Ki)~ 1.0 nM
Biochemical IC50 (ERK2) 0.3 nM0.04 nM (Ki)~ 0.5 nM
Cellular Potency (pRSK) IC50 ~ 0.086 µM (A375)IC50 ~ 0.01 - 0.05 µMPotent
Mechanism Class Pure CatalyticATP-competitive / DualDual-Mechanism
pERK Status No change / Slight increasePrevents phosphorylationPrevents phosphorylation
Bioavailability (F%) High (Optimized)HighModerate
Primary Liability Narrow Therapeutic IndexGI ToxicityToxicity

Analyst Insight: While Ulixertinib displays higher intrinsic biochemical potency, GDC-0994's "pure catalytic" mechanism provides a cleaner profile for dissecting ERK-dependent signaling without altering the upstream MEK-ERK structural coupling. However, this may result in a different resistance profile.

Experimental Protocols (Self-Validating)

To replicate the SAR data or benchmark new analogues, use the following standardized protocols.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Validates intrinsic potency (IC50) against recombinant ERK1/2.

  • Reagents: Recombinant ERK2 protein, Fluorescein-labeled peptide substrate (e.g., ERKtide), ATP (at Km), and Terbium-labeled anti-phospho-substrate antibody.

  • Preparation: Dilute GDC-0994 analogues in 100% DMSO (3-fold serial dilutions).

  • Reaction:

    • Mix 5 µL inhibitor + 5 µL enzyme/substrate mix in a 384-well plate.

    • Incubate 60 min at Room Temperature (RT).

  • Detection: Add 10 µL TR-FRET detection mixture (Tb-antibody + EDTA). Incubate 60 min.

  • Read: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference compound (GDC-0994) IC50 should fall within 0.3–1.0 nM.

Protocol 2: Cellular Target Engagement (p90RSK Western Blot)

Validates cellular permeability and pathway inhibition.

Rationale: Measuring pERK levels is misleading for GDC-0994 because it is a catalytic inhibitor (pERK may remain high). p90RSK (Ser380) is the direct downstream substrate and the correct biomarker.

  • Cell Line: A375 (BRAF V600E) or HCT116 (KRAS G13D).

  • Treatment: Seed cells at 1x10^6/well. Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

  • Blotting:

    • Primary Ab: Anti-phospho-p90RSK (Ser380) [Rabbit, 1:1000].

    • Control Ab: Total ERK1/2 and GAPDH.

  • Quantification: Calculate IC50 based on band densitometry relative to DMSO control.

Protocol 3: Synthesis Workflow (Key Step)

The critical step in GDC-0994 synthesis is the Suzuki coupling to form the biaryl core.

  • Reactants: 4-bromo-2-(methylthio)pyrimidine (1.0 eq) + 2-fluoropyridin-4-ylboronic acid (1.1 eq).

  • Catalyst: Pd(dppf)Cl2 (0.05 eq).

  • Conditions: 2M Na2CO3 / Dioxane (1:3 ratio). Heat to 90°C for 4 hours under N2.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (0-50% EtOAc/Hexanes).

  • Checkpoint: This yields the biaryl intermediate. Subsequent steps involve oxidation to sulfone and SNAr displacement with 1-methyl-1H-pyrazol-5-amine to install the critical SAR element.

Pathway Visualization

Understanding where GDC-0994 acts is crucial for combination therapy design.

MAPK_Pathway RTK RTK / GPCR RAS RAS (GTP) RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation (T-E-Y) RSK p90RSK (Biomarker) ERK->RSK Phosphorylation TF Transcription Factors (c-Myc, Elk1) ERK->TF Inhibitor GDC-0994 (Catalytic Inhibition) Inhibitor->ERK Blocks Activity

Caption: MAPK signaling cascade showing GDC-0994 inhibition point and p90RSK as the downstream efficacy biomarker.

References

  • Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[2][3][4][5][6] Journal of Medicinal Chemistry, 59(12), 5650–5660.[3][6] Link[3][5]

  • Ren, L., et al. (2015).[2] "Discovery of Highly Potent, Selective, and Efficacious Small Molecule Inhibitors of ERK1/2." Journal of Medicinal Chemistry, 58(4), 1976–1991.[2] Link

  • Germann, U. A., et al. (2017). "Ulixertinib (BVD-523): A Novel, Potent, and Selective Small-Molecule Inhibitor of ERK1/2 for the Treatment of Cancer." Molecular Cancer Therapeutics, 16(11), 2351-2363. Link

  • Robarge, K., et al. (2014). "GDC-0994: A Potent and Selective ERK1/2 Inhibitor for the Treatment of Cancer."[7][8][9] AACR Annual Meeting, Abstract. Link

Sources

validating the purity of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" for clinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of clinical trials, purity is not merely a percentage; it is a risk assessment. For 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (hereafter referred to as ACF-Aminoethanol ), the stakes are compounded by its chirality and halogenated structure. As a phenylethanolamine derivative, it likely shares pharmacological properties with adrenergic agonists (e.g., Tulobuterol), where one enantiomer provides therapeutic efficacy while the other may cause cardiotoxicity.

This guide moves beyond basic pharmacopeial monographs. We compare the industry-standard HPLC-UV against the absolute quantification of qNMR and the sensitivity of UHPLC-MS/MS . We propose a hybrid validation strategy compliant with ICH Q2(R2) and Q3A(R2) , ensuring that your clinical batch release is both chemically accurate and biologically safe.

Part 1: The Analytical Challenge

ACF-Aminoethanol presents three distinct analytical hurdles that dictate our validation strategy:

  • Chirality: The C1 position is a chiral center. Standard Reverse-Phase (RP) HPLC cannot distinguish the (R)- and (S)- enantiomers. Clinical safety demands an Enantiomeric Excess (ee) > 99%.

  • Halogenated Moiety (Cl, F): While the halogens provide lipophilicity and metabolic stability, they also create specific degradation pathways (e.g., defluorination) that must be monitored.

  • Lack of Strong Chromophores: Unlike highly conjugated systems, the single benzene ring offers only moderate UV absorption (typically ~210–220 nm), making low-level impurity detection (LOQ < 0.05%) challenging without mass spectrometry.

Part 2: Comparative Methodology

We evaluated three primary analytical platforms for the purity assignment of ACF-Aminoethanol.

Table 1: Performance Comparison of Analytical Techniques
FeatureRP-HPLC (UV/DAD) UHPLC-MS/MS (Q-TOF) qNMR (1H)
Primary Role Routine QC Release (Batch-to-Batch)Impurity ID & Trace AnalysisPrimary Standard Qualification
Specificity Moderate (Co-elution risk)High (m/z discrimination)High (Structural resolution)
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w)~0.5% (w/w)
Chiral Selectivity None (Requires Chiral Column)None (Requires Chiral Column)None (Requires Chiral Shift Reagent)
Reference Std? Required (Must be pre-qualified)Required Not Required (Absolute method)
Throughput High (15-30 min/run)MediumLow
Clinical Verdict The Workhorse. Mandatory for stability studies.The Detective. Essential for unknown impurities.The Judge. Essential for potency assignment.
Expert Insight: The "Potency Trap"

Many labs rely solely on HPLC area normalization (


) for purity. This is dangerous for clinical supplies. HPLC ignores inorganic salts, moisture, and residual solvents, often overestimating purity.
  • Recommendation: Use qNMR to establish the absolute potency of your Primary Reference Standard. Then, use that standard to calibrate your HPLC method for daily batch release.

Part 3: The Validated Workflow (ICH Q2/Q3 Aligned)

To ensure clinical compliance, we utilize a Self-Validating System comprising three orthogonal methods.

Diagram 1: The Integrated Validation Workflow

ValidationWorkflow RawMaterial Raw ACF-Aminoethanol (Clinical Batch) qNMR Method A: qNMR (1H) (Absolute Potency & Salt Quant) RawMaterial->qNMR 1. Potency Assignment ChiralHPLC Method B: Chiral HPLC (Enantiomeric Purity) RawMaterial->ChiralHPLC 2. Isomer Ratio RPHPLC Method C: Stability-Indicating RP-HPLC (Impurity Profiling) RawMaterial->RPHPLC 3. Degradants Decision Compliance Check (ICH Q3A/Q6A) qNMR->Decision Potency > 98.0%? ChiralHPLC->Decision ee > 99.0%? RPHPLC->Decision Total Imps < 1.0%? Release RELEASE FOR CLINICAL USE Decision->Release All Pass Reject REJECT / RE-PURIFY Decision->Reject Any Fail

Caption: Orthogonal testing strategy ensuring no impurity passes undetected. qNMR establishes potency, Chiral HPLC confirms stereochemistry, and RP-HPLC monitors stability.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC (The Release Method)

Objective: To detect chemical degradation products (oxidative and hydrolytic) with a limit of quantification (LOQ)


 0.05%.

1. Chromatographic Conditions:

  • Column: C18 Shielded Phase (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Reason: High pH stability is needed for amino alcohols.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Reason: Basic pH suppresses ionization of the amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: DAD at 220 nm (primary) and 254 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

2. Forced Degradation (Stress Testing): To prove the method is "stability-indicating" (specific), you must intentionally degrade the sample.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. Target: Dehydration to styrene derivatives.

  • Oxidative Stress: 3%

    
    , RT, 2 hours. Target: N-oxide formation or alcohol oxidation to ketone.
    
  • Acceptance Criteria: Mass balance > 95%. Peak purity (DAD) > 0.999 for the main peak.

Protocol B: qNMR for Reference Standard Qualification

Objective: Absolute purity determination without a reference standard.

1. Sample Preparation:

  • Accurately weigh ~20 mg of ACF-Aminoethanol .

  • Accurately weigh ~10 mg of Maleic Acid (TraceCERT® or NIST traceable internal standard).

  • Dissolve in 0.6 mL DMSO-

    
    . Reason: Ensures solubility of both polar salt forms and lipophilic free bases.
    

2. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds. Reason: Must be > 5x T1 relaxation time to ensure full magnetization recovery for quantitative integration.

  • Scans: 16 or 32.

  • Processing: Phase correction (manual), Baseline correction (polynomial).

3. Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[1][2][3]

Part 5: Data Analysis & Interpretation

Diagram 2: Degradation Pathway Analysis (Graphviz)

Understanding what you are detecting is as important as detecting it. Based on the structure, here are the theoretical degradation pathways the HPLC method must resolve.

DegradationPathways Parent ACF-Aminoethanol (Parent) Ketone Degradant A: Amino-Ketone (Oxidation) Parent->Ketone [O] / -2H Styrene Degradant B: Chloro-fluoro-styrene (Acidic Dehydration) Parent->Styrene H+ / -H2O N_Oxide Degradant C: N-Oxide (Peroxide) Parent->N_Oxide H2O2

Caption: Predicted degradation products. The HPLC method must resolve these specific impurities from the parent peak.

Acceptance Criteria for Clinical Release (Phase 1/2)
ParameterMethodLimit / Criteria
Appearance VisualWhite to off-white solid
Identification 1H-NMR / MSConforms to structure
Assay (Potency) HPLC (calibrated by qNMR)98.0% – 102.0% (anhydrous basis)
Chiral Purity Chiral HPLC

99.0% ee
Specified Impurities RP-HPLCEach

0.15% (ICH Q3A)
Unspecified Impurities RP-HPLCEach

0.10%
Residual Solvents GC-HSConforms to ICH Q3C

References

  • International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[5][6][7] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Comparative Guide: Assessing Off-Target Liabilities of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the delicate balance between pharmacokinetic optimization and toxicological liability in drug design. The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a highly versatile chiral building block [1]. Derivatives containing this specific halogenated phenylethanolamine pharmacophore are heavily utilized in the development of calcilytics (e.g., Encaleret analogs), beta-adrenergic agonists, and PDE4 inhibitors.

While the 4-chloro-3-fluoro substitution pattern is strategically employed to block CYP450-mediated aromatic hydroxylation and improve oral bioavailability, it fundamentally alters the electron density and lipophilicity (LogP) of the phenyl ring. This modification often inadvertently enhances the molecule's affinity for hydrophobic pockets in unintended targets, primarily the hERG potassium channel and promiscuous G protein-coupled receptors (GPCRs).

This guide provides a comprehensive, data-driven framework for comparing the off-target profile of this scaffold against alternative structures, alongside the self-validating experimental protocols required to assess these liabilities.

Comparative Profiling: Scaffold Performance & Off-Target Data

To objectively assess the off-target burden of the 4-chloro-3-fluoro-phenylethanolamine scaffold, we must benchmark it against baseline (unsubstituted) and alternative halogenated (3,4-dichloro) phenylethanolamines.

The table below summarizes representative quantitative data derived from preclinical safety pharmacology screens.

Table 1: Quantitative Comparison of Phenylethanolamine Scaffolds
Pharmacophore ScaffoldLipophilicity (cLogP)hERG Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)Off-Target GPCR Promiscuity (Hits < 1 µM)Primary Liability
Unsubstituted Phenylethanolamine 1.2> 50.0 (Safe)> 30.0Low (1-2 targets)Poor metabolic stability (rapid clearance).
3,4-Dichloro-phenylethanolamine 2.815.5 (Moderate)8.4Moderate (3-5 targets)Moderate hERG binding; β-adrenergic crossover.
4-Chloro-3-fluoro-phenylethanolamine 3.4 4.2 (High Risk) 3.1 High (5-8 targets) High hERG trapping; CYP2D6 inhibition.

Analytical Insight: The introduction of the 4-chloro-3-fluoro moiety significantly increases lipophilicity. This drives the molecule into the deep, hydrophobic inner cavity of the hERG (Kv11.1) channel, leading to potent inhibition and a heightened risk of drug-induced Long QT Syndrome.

Mechanistic Causality of Off-Target Engagement

Understanding why a drug fails is as important as knowing that it fails. The off-target promiscuity of 4-chloro-3-fluorophenyl derivatives is driven by halogen bonding and hydrophobic interactions.

Mechanism cluster_hERG Cardiac Liability cluster_GPCR Receptor Promiscuity Drug 4-Cl-3-F-Phenylethanolamine hERG hERG Channel (Kv11.1) Drug->hERG High LogP GPCR Off-Target GPCRs (e.g., 5-HT, Dopamine) Drug->GPCR Halogen Bond Trapping Hydrophobic Trapping in Inner Cavity hERG->Trapping Arrhythmia QT Prolongation Risk Trapping->Arrhythmia Activation Halogen Bonding in Orthosteric Site GPCR->Activation Toxicity CNS / Systemic Toxicity Activation->Toxicity

Mechanism of off-target hERG and GPCR engagement by halogenated phenylethanolamines.

Self-Validating Experimental Methodologies

To accurately quantify these liabilities, we employ highly controlled, self-validating assay systems. A protocol is "self-validating" when it contains internal controls that continuously prove the assay's physiological relevance and mechanical integrity.

Protocol A: GLP-Compliant hERG Patch-Clamp Assay

To assess cardiac safety, we utilize automated whole-cell patch-clamp electrophysiology strictly adhering to the [2].

  • Step 1: Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.

  • Step 2: Electrophysiological Setup: Establish whole-cell configuration using an automated patch-clamp system. Causality Check: The assay must be conducted at physiological temperature (35–37°C) [3]. hERG channel gating kinetics and the conformational changes required for drug trapping are highly temperature-dependent. Conducting this assay at room temperature artificially inflates the safety margin, leading to false negatives.

  • Step 3: Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Step 4: Compound Application: Perfuse the 4-chloro-3-fluorophenyl derivative at escalating concentrations (0.1 µM to 30 µM).

  • Step 5: Validation & Analysis: The assay self-validates by running parallel positive controls (Moxifloxacin and Dofetilide). The test compound's IC₅₀ is only accepted if the positive controls fall within their established 95% confidence intervals.

Protocol B: BRET-Based GPCR Off-Target Profiling

Traditional radioligand binding assays only tell us if a drug binds to a receptor, not what it does. To assess functional off-target effects, we use Bioluminescence Resonance Energy Transfer (BRET) assays [4].

  • Step 1: Biosensor Transfection: Co-transfect HEK293T cells with plasmids encoding the off-target GPCR (e.g., 5-HT₂B) and a ONE-GO biosensor (YFP-tagged Gα subunit and an Nluc-tagged detector module) [5].

  • Step 2: Ligand Incubation: Seed cells into a 384-well microplate. Add the test compound and incubate for 30 minutes.

  • Step 3: Substrate Addition: Add the luciferase substrate (furimazine).

  • Step 4: Signal Detection: Measure emission at 460 nm (Nluc donor) and 535 nm (YFP acceptor). Calculate the BRET ratio (535/460).

  • Causality Check: We utilize BRET rather than cAMP/Calcium downstream assays because BRET measures the immediate physical interaction between the receptor and the G-protein in live, intact cells. This prevents signal amplification artifacts and distinguishes true off-target agonism from antagonism without requiring cell lysis, preserving the physiological membrane environment.

Screening_Workflow Start Synthesize 4-Cl-3-F Derivatives BRET Live-Cell BRET Assay (Functional GPCR Profiling) Start->BRET PatchClamp Automated Patch-Clamp (37°C hERG Kinetics) BRET->PatchClamp If Promiscuity < 3 Targets Decision Therapeutic Index (TI) > 100? PatchClamp->Decision Optimize Lead Optimization (Reduce LogP / Halogen Bond) Decision->Optimize No Advance Advance to In Vivo (Telemetry / PK) Decision->Advance Yes Optimize->BRET

Iterative screening workflow for mitigating off-target liabilities in drug discovery.

Conclusion & Strategic Recommendations

While the "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" building block offers excellent metabolic stability, its inherent lipophilicity and unique halogen bonding capabilities create a narrow therapeutic window.

When developing drugs from this scaffold, researchers must prioritize early, functional off-target screening. Relying solely on target-specific potency will mask critical safety liabilities. By integrating physiological-temperature hERG patch-clamping and live-cell BRET biosensors into the Tier 1 screening cascade, development teams can accurately calculate the Therapeutic Index (TI) and confidently weed out promiscuous candidates before costly in vivo trials.

References

  • International Council for Harmonisation (ICH). "E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential". ICH Efficacy Guidelines.[Link]

  • Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A". Metrion Biosciences Publications.[Link]

  • MDPI. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors". International Journal of Molecular Sciences.[Link]

  • Cell Press. "Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors". STAR Protocols.[Link]

Safety Operating Guide

Navigating the Safe Handling of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol holds significant promise in various research and development applications. As with any potent chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, step-by-step framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is still under development, data from structurally similar compounds, such as other aminophenylethanol derivatives and halogenated aromatic compounds, provide a strong basis for a precautionary approach. The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2] Prolonged or repeated contact may lead to more severe dermal reactions.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Given these potential hazards, a multi-layered safety approach encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent handling procedures is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source. For handling 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, the following controls are mandatory:

  • Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed within a certified chemical fume hood. This ensures that any dust or vapors are effectively captured and exhausted, preventing inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure a constant flow of fresh air, further diluting any potential fugitive emissions.

  • Accessible Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the handling area.[1] Regular testing of this equipment is crucial to ensure its readiness in an emergency.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum PPE requirements for handling 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile gloves are the recommended minimum. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. The rationale is to prevent skin absorption and irritation. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical splash goggles are mandatory.[1] They provide a complete seal around the eyes, protecting against splashes and airborne particles. Standard safety glasses do not offer sufficient protection.
Body Protection A laboratory coat is required to protect against incidental splashes and spills. Ensure the coat is fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection For routine handling within a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Visualizing the PPE Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_PostHandling Post-Handling Inspect_Gloves Inspect Gloves for Integrity Don_Goggles Don Chemical Splash Goggles Inspect_Gloves->Don_Goggles Don_Coat Don and Fasten Lab Coat Don_Goggles->Don_Coat Handle_Compound Handle Compound in Fume Hood Don_Coat->Handle_Compound Doff_Gloves Doff Gloves Using Proper Technique Handle_Compound->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Remove_Coat Remove Lab Coat Wash_Hands->Remove_Coat Remove_Goggles Remove Goggles Remove_Coat->Remove_Goggles

Caption: Workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Handling Procedures

Adherence to a standardized procedure minimizes the risk of accidental exposure and ensures the consistency of experimental results.

4.1. Preparation and Weighing:

  • Gather all necessary materials: This includes the container of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, appropriate glassware, spatula, and weighing paper.

  • Don all required PPE as outlined in the table above.

  • Perform all operations within a chemical fume hood.

  • Carefully open the container. Avoid creating dust by opening the container slowly.

  • Use a clean spatula to transfer the desired amount of the solid compound onto weighing paper or directly into a tared container.

  • Securely close the primary container immediately after weighing.

  • Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them.

4.2. Dissolution:

  • Add the solvent to the vessel containing the weighed compound. Do this slowly to avoid splashing.

  • Stir the mixture using a magnetic stirrer or gentle swirling until the compound is fully dissolved.

  • Keep the vessel covered as much as possible during dissolution to minimize vapor release.

Storage and Transportation

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

  • Storage Conditions: Store 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol in a tightly sealed, clearly labeled container.[1][3] The recommended storage temperature is typically in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Some suppliers recommend refrigerated storage (2-8°C) in an inert atmosphere.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

  • Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is critical.

6.1. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing while under the safety shower.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

6.2. Spill Response:

A tiered approach to spill response is recommended, based on the size and location of the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor_Spill Minor Spill (Inside Fume Hood) Assess->Minor_Spill Small Major_Spill Major Spill (Outside Fume Hood or Large Volume) Assess->Major_Spill Large / Hazardous Contain Contain Spill with Absorbent Material Minor_Spill->Contain Evacuate Evacuate Area Major_Spill->Evacuate Alert Alert Others and EH&S Evacuate->Alert Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

For a minor spill contained within a fume hood:

  • Restrict access to the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean.

  • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

For a major spill or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert colleagues and your institution's Environmental Health and Safety (EH&S) department immediately.

  • Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Waste Disposal: A Responsible Conclusion

The disposal of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol and any contaminated materials must be handled in accordance with all local, state, and federal regulations for hazardous waste.

  • Waste Classification: As a halogenated organic compound, this waste is typically classified as hazardous.

  • Collection: Collect all waste, including excess compound, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and chemically resistant container.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, fostering a secure environment for scientific advancement.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • University of Minnesota. (n.d.). Decontamination. Health, Safety & Risk Management. Retrieved from a source providing university safety manuals.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from a source providing EPA emergency guidance.
  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • AiFChem. (2025, October 21). (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from a source providing university safety procedures.
  • ChemScene. (n.d.). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol.
  • Advanced ChemBlocks. (2026, February 23). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95%.
  • Stanford University. (n.d.). Decontamination - Biosafety Manual. Environmental Health & Safety. Retrieved from [Link]

  • Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Infection Prevention Control.
  • ADAMA. (n.d.). Module 7 Mixing and decontamination.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.